3,4-Epoxy-1,2,3,4-tetrahydrochrysene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67694-88-6 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene |
InChI |
InChI=1S/C18H14O/c1-2-4-13-11(3-1)5-9-15-14(13)8-6-12-7-10-16-18(19-16)17(12)15/h1-6,8-9,16,18H,7,10H2 |
InChI Key |
QACFNHCNHLHKBN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |
Other CAS No. |
80433-99-4 80434-00-0 |
Synonyms |
1,2,3,4-tetrahydrochrysene-3,4-epoxide 3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Origin of Product |
United States |
Foundational & Exploratory
3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the basic properties of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a highly mutagenic and tumorigenic bay-region epoxide of the polycyclic aromatic hydrocarbon (PAH) chrysene. This document consolidates available data on its chemical and physical characteristics, biological activity, and the experimental protocols utilized in its study. Particular emphasis is placed on its metabolic activation pathway, interaction with DNA, and its role as a potent carcinogen. The information is presented to support further research and development in toxicology, carcinogenesis, and drug development.
Chemical and Physical Properties
This compound is a critical metabolite in the carcinogenic pathway of chrysene. Its basic chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₄O | [1] |
| Molecular Weight | 246.309 g/mol | [1] |
| CAS Number | 67694-88-6 | |
| Physical State | Solid (presumed) | |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
Biological Activity and Toxicology
This compound is recognized for its significant biological activity, primarily related to its carcinogenic properties.
Mutagenicity
This bay-region epoxide is a potent mutagen. While specific quantitative data for the title compound is sparse, studies on closely related chrysene diol epoxides in Salmonella typhimurium TA 100 have shown high mutagenic activity. For instance, the anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene registered 1100 revertants/nmol.[3] The methylated analog, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, exhibited even higher mutagenicity at 7400 revertants/nmol, highlighting the influence of molecular structure on mutagenic potential.[3]
Tumorigenicity
The tumorigenicity of chrysene and its metabolites is well-documented, with the bay-region diol epoxides identified as the ultimate carcinogens. In studies on newborn mice, a methylated derivative of this compound (anti-DE-I) induced a significant number of lung and liver tumors.[3][4] Specifically, a total dose of 56 nmol resulted in 4.6 lung tumors and 1.2 liver tumors per mouse.[3][4] On mouse skin, an initiating dose of 100 nmol of the same compound induced 4.4 tumors per mouse.[3] Another methylated diol epoxide, 5,6-diMeCDE, showed a dose-dependent increase in skin tumors, with initiating doses of 33, 100, and 400 nmol per mouse inducing 1.2, 2.2, and 6.2 skin tumors per mouse, respectively.[5]
Metabolic Pathways and Mechanism of Action
The carcinogenicity of chrysene is a direct result of its metabolic activation to reactive epoxides that can covalently bind to cellular macromolecules like DNA.
Metabolic Activation of Chrysene
The metabolic activation of chrysene is a multi-step enzymatic process. In human liver and lung tissues, cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, play a crucial role in the initial oxidation of chrysene to form chrysene-1,2-diol, a proximate carcinogen.[6] This diol is then further metabolized by epoxide hydrolase to a diol epoxide.[7] The ultimate carcinogenic metabolite is the bay-region diol-epoxide, r-1,t-2-dihydroxy-t-3,4-oxy-1,2,3,4-tetrahydrochrysene.[8][9] This highly reactive molecule can be detoxified through conjugation with glutathione, a reaction catalyzed by glutathione transferases.[10]
Caption: Metabolic activation of chrysene to its ultimate carcinogenic form.
Interaction with DNA
The chemical reactivity of chrysene diol epoxides with DNA is the primary mechanism of their carcinogenicity. The reaction is accelerated in the presence of DNA and proceeds through the formation of a physical association complex, followed by the generation of a carbocation that covalently binds to nucleophilic sites on DNA bases, primarily guanine and adenine.[6][11] This results in the formation of DNA adducts, which can lead to mutations and initiate the process of carcinogenesis. For a related methylchrysene diol epoxide, it was found that approximately 5-8% of the molecules bind covalently to DNA.[6]
Cellular Signaling Pathways
The binding of chrysene diol epoxides to DNA can trigger a cascade of cellular signaling events. While the specific pathways for this compound are not fully elucidated, studies with other PAH diol epoxides suggest an increase in cytosolic Ca²⁺ concentration in airway epithelial cells, potentially mediated through the inositol 1,4,5-trisphosphate receptor (InsP₃R).[5] This disruption of calcium homeostasis can affect numerous cellular processes, including proliferation and apoptosis, and may contribute to tumorigenesis.
Caption: Postulated signaling pathway affected by PAH diol epoxides.
Experimental Protocols
The following sections detail the methodologies commonly employed in the study of this compound and related compounds.
Synthesis of this compound
A reported synthesis route for the chrysene bay-region anti-diolepoxide starts from chrysene.[12][13]
Workflow for Synthesis:
Caption: Synthetic pathway for chrysene bay-region anti-diolepoxide.
Detailed Steps (based on related syntheses):
-
Hydrogenation of Chrysene: Chrysene is hydrogenated to yield 1,2,3,4,5,6-hexahydrochrysene.[14]
-
Partial Dehydrogenation: The hexahydrochrysene is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give 3,4,5,6-tetrahydrochrysene.[13]
-
Prévost Reaction: This intermediate undergoes a Prévost reaction to introduce vicinal dibenzoyloxy groups.[13]
-
Dehydrogenation: The resulting product is further dehydrogenated with DDQ.[13]
-
Dehydrobromination: Bromination with N-bromosuccinimide (NBS) followed by dehydrobromination with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) yields the dihydrodiol dibenzoate.[13]
-
Methanolysis: Treatment with sodium methoxide in methanol affords the 1,2-dihydrodiol.[13]
-
Epoxidation: Finally, stereospecific epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) yields the anti-diol epoxide.[13]
Ames Test (Bacterial Mutagenicity Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15]
Protocol Overview:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA102 are commonly used. These are histidine auxotrophs, meaning they cannot synthesize histidine and will only grow in its presence.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism. This is crucial for pro-mutagens like chrysene that require metabolic activation to become mutagenic.
-
Procedure:
-
The tester strain is incubated with the test compound at various concentrations in the presence or absence of the S9 mix.
-
This mixture is then plated on a minimal glucose agar plate that lacks histidine.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Mouse Skin Tumorigenicity Assay
This in vivo assay is used to determine the tumor-initiating activity of a compound.[3][16]
Protocol Overview:
-
Animal Model: Typically, female CD-1 or ICR/Ha mice are used.
-
Initiation: A single topical application or intraperitoneal injection of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone or DMSO) is administered to the shaved dorsal skin of the mice. For newborn mice, intraperitoneal injections are often given on days 1, 8, and 15 of life.[16]
-
Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-25 weeks).
-
Data Collection: The number and size of skin tumors (papillomas) are recorded weekly.
-
Endpoint: At the end of the study, the animals are euthanized, and the tumors are histopathologically examined to confirm their nature. The tumorigenic potency is expressed as the average number of tumors per mouse and the percentage of tumor-bearing mice.
Conclusion
This compound is a potent genotoxic metabolite of chrysene. Its carcinogenicity is attributed to its ability to form covalent adducts with DNA following metabolic activation in a "bay-region" diol-epoxide pathway. Understanding the fundamental properties, metabolic fate, and mechanism of action of this compound is crucial for assessing the risks associated with chrysene exposure and for the development of potential chemopreventive strategies. The experimental protocols detailed herein provide a framework for the continued investigation of this and other polycyclic aromatic hydrocarbons. Further research is warranted to fully elucidate the specific cellular signaling pathways disrupted by this compound and to obtain more precise quantitative data on its physical and biological properties.
References
- 1. Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and 5,6-dimethylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative studies of the metabolic activation of chrysene in rodent and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolic activation of chrysene by hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of the bay-region diol-epoxide of chrysene to a triol-epoxide and the enzyme-catalysed conjugation of these epoxides with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of chrysene by hamster embryo cells: evidence for the formation of a 'bay-region' diol-epoxide-N2-guanine adduct in RNA [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of the chrysene bay region anti-diolepoxide from chrysene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. datapdf.com [datapdf.com]
- 14. Synthesis of the chrysene bay region anti-diolepoxide from chrysene [scite.ai]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Carcinogenic Role of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a known carcinogen. Its carcinogenicity is not inherent but arises from metabolic activation to highly reactive intermediates that can covalently bind to cellular macromolecules, primarily DNA. This technical guide provides an in-depth examination of the role of a key ultimate carcinogen of chrysene: 3,4-Epoxy-1,2,3,4-tetrahydrochrysene. Specifically, we will focus on the bay-region diol epoxide, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene, a potent mutagen and carcinogen. This document details the metabolic pathways leading to its formation, its interaction with DNA, the resulting cellular responses, and the experimental methodologies used to elucidate these processes. Quantitative data on its mutagenicity, carcinogenicity, and DNA adduct formation are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear and comprehensive understanding of its mechanism of action.
Introduction to Chrysene and its Metabolic Activation
Chrysene is a four-ring PAH commonly found in coal tar, creosote, and as a product of incomplete combustion of organic materials.[1] Like many PAHs, chrysene requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The widely accepted "diol epoxide theory" posits that PAHs are converted to dihydrodiols and then to diol epoxides, which are the ultimate carcinogenic metabolites.
The metabolic activation of chrysene to its ultimate carcinogenic form, the bay-region diol epoxide, is a multi-step process:
-
Initial Epoxidation: Cytochrome P450 enzymes, particularly from the CYP1A and CYP1B families, catalyze the epoxidation of the chrysene molecule.
-
Hydration: Epoxide hydrolase converts the initial epoxide to a trans-dihydrodiol. For chrysene, this leads to the formation of chrysene-1,2-dihydrodiol and chrysene-3,4-dihydrodiol.
-
Second Epoxidation: The dihydrodiols are further oxidized by CYP enzymes to form diol epoxides. The epoxidation of chrysene-1,2-dihydrodiol results in the formation of the bay-region diol epoxide, (+/-)-anti-chrysene-1,2-diol-3,4-epoxide (CDE), which is considered a major ultimate carcinogen of chrysene.[2]
The bay region is the sterically hindered area between the two non-adjacent benzene rings. Epoxides formed in this region are particularly reactive and are often potent carcinogens.
Figure 1: Metabolic Activation of Chrysene to its Bay-Region Diol Epoxide.
Interaction with DNA: Adduct Formation
The high reactivity of the epoxide ring in the bay-region diol epoxide allows it to act as a potent electrophile, readily attacking nucleophilic sites on DNA bases. This covalent binding results in the formation of DNA adducts, which are considered a critical initiating event in chemical carcinogenesis.
anti-Chrysene-1,2-diol-3,4-epoxide primarily forms adducts with the exocyclic amino groups of guanine (at the N2 position) and adenine.[3] These bulky adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription. If not repaired, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in permanent mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., ras family).
Cellular Responses to DNA Damage
The formation of chrysene diol epoxide-DNA adducts triggers a complex cellular response aimed at mitigating the damage. This DNA Damage Response (DDR) involves cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis (programmed cell death).
DNA Damage Sensing and Signaling
The bulky DNA adducts are recognized by cellular surveillance proteins, leading to the activation of key signaling kinases, primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[4][5] These kinases initiate a signaling cascade that phosphorylates a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.
Figure 2: Simplified DNA Damage Response Pathway Activated by Chrysene Diol Epoxide-DNA Adducts.
DNA Repair Mechanisms
The primary mechanism for the removal of bulky PAH-DNA adducts is Nucleotide Excision Repair (NER).[6][7] This intricate repair pathway involves the recognition of the helical distortion, excision of the damaged DNA segment, synthesis of a new DNA strand using the undamaged strand as a template, and ligation of the newly synthesized segment. Base Excision Repair (BER) may also play a role in the repair of certain types of damage induced by PAHs.[6][7]
Cell Cycle Checkpoints and Apoptosis
Activation of p53 and other checkpoint proteins leads to the arrest of the cell cycle, typically at the G1/S and G2/M transitions.[8] This provides the cell with time to repair the DNA damage before it becomes permanently fixed as a mutation during DNA replication. If the DNA damage is too extensive to be repaired, the p53-mediated pathway can trigger apoptosis, eliminating the damaged cell and preventing the propagation of potentially oncogenic mutations.
Quantitative Data on the Carcinogenic Activity of this compound and its Metabolites
The following tables summarize quantitative data from various studies on the mutagenicity, carcinogenicity, and DNA adduct formation of chrysene and its metabolites.
Table 1: Mutagenicity Data for Chrysene Diol Epoxides in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| anti-Chrysene-1,2-diol-3,4-epoxide | TA100 | Not Required | 1100 | [9] |
| syn-Chrysene-1,2-diol-3,4-epoxide | TA100 | Not Required | Lower than anti-isomer | [10] |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | TA100 | Not Required | 7400 | [9] |
| anti-Chrysene-3,4-diol-1,2-epoxide (reverse diol epoxide) | TA98 | Not Required | Highly effective | [11] |
Table 2: Tumorigenicity of Chrysene Metabolites in Mouse Models
| Compound | Animal Model | Route of Administration | Dose | Tumor Incidence | Reference |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | Newborn Mice | Intraperitoneal | 56 nmol (total) | 4.6 lung tumors/mouse, 1.2 liver tumors/mouse | [9] |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | Mouse Skin | Topical (initiation) | 100 nmol | 4.4 tumors/mouse | [9] |
| anti-5,6-Dimethylchrysene-1,2-diol-3,4-epoxide | Mouse Skin | Topical (initiation) | 100 nmol | 2.2 tumors/mouse | [12] |
| 5,6-Dimethylchrysene-1,2-diol | Mouse Skin | Topical (initiation) | 100 nmol | 7.1 tumors/mouse | [13] |
Table 3: DNA Adduct Levels of Chrysene Metabolites in Mouse Epidermis
| Compound Administered | Time After Treatment | Total DNA Adduct Level (fmol/µg DNA) | Reference |
| Benzo[c]chrysene | 24 hours | 0.89 | [7] |
| (+)-Benzo[c]chrysene-9,10-dihydrodiol | 24 hours | 3.49 | [7] |
| 5-Methylchrysene | 24 hours | Ratio of DE-I:DNA adducts to DE-II:DNA adducts was 2.7 to 1 | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound carcinogenesis.
Synthesis of anti-Chrysene-1,2-diol-3,4-epoxide
A common synthetic route to anti-chrysene-1,2-diol-3,4-epoxide involves the following key steps:
-
Hydrogenation of Chrysene: Chrysene is hydrogenated to 1,2,3,4-tetrahydrochrysene.
-
Dehydrogenation: The tetrahydrochrysene is dehydrogenated to a mixture of 1,2- and 3,4-dihydrochrysene.
-
Prévost Reaction and Isomer Separation: The mixture of dihydrochrysenes undergoes a Prévost reaction, followed by chromatographic separation of the isomers.
-
Dehydrogenation and Methanolysis: Each isomer is further dehydrogenated and then treated with basic methanol to yield the respective dihydrodiols.
-
Epoxidation: The chrysene-1,2-dihydrodiol is stereospecifically epoxidized, for example, using m-chloroperbenzoic acid (m-CPBA), to yield the anti-diol epoxide.[8]
Mouse Skin Tumorigenicity Assay (Initiation-Promotion Protocol)
This assay is widely used to assess the carcinogenic potential of chemicals.
-
Animal Model: Typically, a sensitive mouse strain such as SENCAR or CD-1 is used.
-
Initiation: A single topical application of the test compound (e.g., anti-chrysene-1,2-diol-3,4-epoxide) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.
-
Promotion: Starting one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.
-
Observation: The mice are observed for the development of skin tumors (papillomas and carcinomas) over a period of several months. The number and size of tumors are recorded weekly.
-
Endpoint: The experiment is terminated at a predetermined time point, and the tumors are histopathologically examined to confirm their malignancy.[12][13]
Figure 3: Workflow for a Mouse Skin Tumorigenicity Assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Several histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains are designed to detect different types of mutations (frameshift or base-pair substitution).[14][15]
-
Metabolic Activation: Since some chemicals are not directly mutagenic, a rat liver homogenate fraction (S9 mix) is often included to provide metabolic enzymes that can convert the test compound into its active form. For direct-acting mutagens like diol epoxides, the test can be performed with and without the S9 mix.[16]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to a histidine-producing (his+) state will be able to grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the test compound is mutagenic.[16][17]
32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the carcinogen and is enzymatically digested to deoxyribonucleoside 3'-monophosphates.[18]
-
Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the normal nucleotides, often by nuclease P1 digestion or butanol extraction.
-
Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[19]
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-109 normal nucleotides.[18]
Cell Transformation Assay
Cell transformation assays are in vitro methods to assess the carcinogenic potential of chemicals by measuring their ability to induce morphological and growth-related changes in cultured cells that are characteristic of a tumorigenic phenotype.
-
Cell Lines: Commonly used cell lines include Syrian hamster embryo (SHE) cells, BALB/c 3T3 mouse fibroblasts, and C3H/10T1/2 mouse embryo fibroblasts.[20][21]
-
Exposure: The cells are exposed to the test chemical for a specific period.
-
Culture: The treated cells are cultured for several weeks.
-
Scoring: The cultures are examined for the formation of transformed foci, which are dense, multilayered colonies of cells that have lost contact inhibition and exhibit a criss-cross growth pattern.[22]
-
Confirmation of Transformation: Cells from the transformed foci can be isolated and tested for their ability to grow in soft agar (anchorage-independent growth) and to form tumors when injected into immunodeficient mice, confirming their malignant transformation.[21]
Figure 4: General Workflow for a Cell Transformation Assay.
Conclusion
This compound, particularly the anti-diol epoxide isomer, is a key ultimate carcinogenic metabolite of chrysene. Its potent carcinogenicity stems from its ability to form bulky DNA adducts that can lead to mutations in critical genes if not effectively repaired. The cellular response to this DNA damage, involving complex signaling pathways that control cell cycle progression, DNA repair, and apoptosis, is a crucial determinant of the ultimate outcome of exposure. Understanding the intricate mechanisms of chrysene-induced carcinogenesis, from metabolic activation to the cellular consequences of DNA damage, is essential for assessing the risks posed by this environmental pollutant and for the development of potential strategies for cancer prevention and therapy. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals working in the fields of toxicology, cancer research, and drug development.
References
- 1. Tumorigenicity of enantiomers of chrysene 1,2-dihydrodiol and of the diastereomeric bay-region chrysene 1,2-diol-3,4-epoxides on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of bay-region methyl group on formation of 5-methylchrysene dihydrodiol epoxide:DNA adducts in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA synthesis inhibition in response to benzo[a]pyrene dihydrodiol epoxide is associated with attenuation of p34cdc2: Role of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumorigenicity of 5-methylchrysene dihydrodiols and dihydrodiol epoxides in newborn mice and on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ugent.be [ugent.be]
- 11. Benzo[a]pyrene-7,8-diol-9,10-epoxide-DNA adducts and increased p53 protein in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative mouse skin tumorigenicity and induction of Ha-ras mutations by bay region diol epoxides of 5-methylchrysene and 5,6-dimethylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor-initiating activity on mouse skin of bay region diol-epoxides of 5,6-dimethylchrysene and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenometrix.ch [xenometrix.ch]
- 15. Ames Tester Strain TA98 [xenometrix.ch]
- 16. bulldog-bio.com [bulldog-bio.com]
- 17. scielo.br [scielo.br]
- 18. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detailed Review Paper on Cell Transformation Assays for Detection of Chemical Carcinogens | OECD [oecd.org]
- 21. Carcinogenicity: Three Cell Transformation Assays - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 22. labcorp.com [labcorp.com]
Mutagenic potential of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene.
An In-Depth Technical Guide on the Mutagenic Potential of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
Executive Summary
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental contaminant and a procarcinogen that requires metabolic activation to exert its genotoxic effects. The ultimate carcinogenic and mutagenic activity of many PAHs is attributed to their bay-region diol epoxides. This technical guide provides a comprehensive overview of the mutagenic potential of a key chrysene metabolite, this compound. This bay-region tetrahydroepoxide is a potent mutagen, demonstrating significant activity in both bacterial and mammalian cell systems. Its mechanism of action involves the formation of covalent DNA adducts, leading to mutations and initiating tumorigenesis. This document details the quantitative mutagenicity and tumorigenicity data, outlines the experimental protocols used for these assessments, and visualizes the underlying metabolic and logical pathways.
Metabolic Activation and the Bay-Region Theory
The carcinogenicity of chrysene is not inherent to the parent molecule but arises from its metabolic transformation into reactive intermediates. A key concept in understanding PAH carcinogenicity is the "bay-region" theory. This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the hydrocarbon are exceptionally reactive and are often the ultimate carcinogenic metabolites.
For chrysene, the metabolic pathway involves the formation of dihydrodiols, which are then further oxidized to diol epoxides. The this compound is a critical bay-region tetrahydroepoxide, representing a proximate mutagenic metabolite of chrysene.
Caption: Metabolic activation pathway of Chrysene to its mutagenic epoxide forms.
Quantitative Mutagenicity Data
This compound has been identified as the most mutagenic among several chrysene derivatives tested.[1] Its activity is significantly higher than the non-bay-region tetrahydroepoxide and the K-region oxide, underscoring the importance of the bay-region in conferring mutagenic potential.
Table 1: Comparative Mutagenicity of Chrysene Derivatives
| Compound | Test System | Relative Mutagenic Activity |
|---|---|---|
| This compound | S. typhimurium & Chinese Hamster V79 cells | Very High |
| 1,2-Epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium & Chinese Hamster V79 cells | 6 to 18 times less active than the 3,4-epoxy isomer[1] |
| Chrysene 5,6-oxide (K-region) | S. typhimurium | Very weakly mutagenic[1] |
| (±)-1β,2α-dihydroxy-3α,4α-epoxy-7,8,9,10-tetrahydrochrysene | S. typhimurium (TA98, TA100) | Over 40 times more active than Chrysene 5,6-oxide[1] |
| (±)-1β,2α-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium (TA98, TA100) | 4 to 6 times less active than its diastereomer[1] |
In Vivo Tumorigenicity Data
The high mutagenic activity observed in vitro translates to significant tumorigenic potential in vivo. Studies on mouse skin have demonstrated that this compound is a potent tumor initiator.
Table 2: Tumorigenicity on Mouse Skin
| Compound | Model | Result |
|---|---|---|
| This compound | Mouse Skin Initiation-Promotion | As tumorigenic as the parent compound, Chrysene[1] |
| 1,2-Dihydrochrysene | Mouse Skin Initiation-Promotion | As tumorigenic as the parent compound, Chrysene[1] |
Mechanism of Action: DNA Adduct Formation
The genotoxicity of this compound stems from its ability to act as a potent electrophile, reacting with nucleophilic sites on DNA bases to form stable, covalent adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations. The primary targets for adduction by chrysene diol epoxides are the amino groups of deoxyguanosine and deoxyadenosine.[2]
Caption: Logical flow from epoxide exposure to tumor initiation.
Experimental Protocols
The assessment of the mutagenic and tumorigenic potential of chemical compounds relies on a battery of standardized assays.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used primary screen for mutagenic potential. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that restore the ability to synthesize histidine (his+), allowing colonies to grow on a histidine-free medium.[3] For compounds like PAHs that require metabolic activation, a liver homogenate fraction (S9 mix) is added to the assay.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 4. delta 1-Tetrahydrocannabinol and 1 alpha, 2 alpha-epoxyhexahydrocannabinol: mutagenicity investigation in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Chrysene Bay-Region Epoxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant formed from the incomplete combustion of organic materials. While chrysene itself is considered a weak carcinogen, its metabolic activation in vivo can lead to the formation of highly reactive bay-region diol epoxides. These metabolites are considered the ultimate carcinogens, capable of covalently binding to DNA to form adducts, which can initiate mutagenic and carcinogenic processes. This technical guide provides an in-depth overview of the biological activity of chrysene bay-region epoxides, with a focus on their metabolic formation, mutagenicity, carcinogenicity, and the underlying molecular mechanisms.
Data Presentation
Mutagenicity of Chrysene Derivatives
The mutagenic potential of chrysene and its metabolites has been extensively studied using the Ames test with various strains of Salmonella typhimurium. The data below summarizes the mutagenic activity of several key chrysene-derived compounds.
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Mutagenic Activity (revertants/nmol) | Reference |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | TA 100 | Yes | 7400 | [1] |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | TA 100 | Yes | 1100 | [1] |
| 5-ethyl-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | TA 100 | Yes | 1100 | [1] |
| 5-propyl-anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | TA 100 | Yes | Inactive | [1] |
| Chrysene-3,4-diol | TA 98 | Yes | Highly mutagenic | [2] |
| Chrysene-3,4-diol | TA 100 | Yes | Weakly mutagenic | [2] |
| anti-chrysene-1,2-diol-3,4-oxide | V79 Chinese hamster cells | - | ~10x more active than syn-isomer | [3] |
| syn-chrysene-1,2-diol-3,4-oxide | V79 Chinese hamster cells | - | Less active than anti-isomer | [3] |
Tumorigenicity of Chrysene Diol Epoxides in Mice
The carcinogenic activity of chrysene and its bay-region diol epoxides has been evaluated in mouse models, typically through skin painting or injection in newborn mice. The following table presents a summary of these findings.
| Compound | Mouse Strain | Route of Administration | Dose | Tumor Incidence | Reference |
| (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) | Newborn ICR/Ha | Intraperitoneal injection | 56 nmol (total) | 4.6 lung tumors/mouse, 1.2 liver tumors/mouse | [4][5] |
| (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) | CD-1 | Skin painting (initiation) | 100 nmol | 4.4 tumors/mouse | [4][5] |
| (+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (anti-DE-II) | CD-1 | Skin painting (initiation) | 100 nmol | 0 tumors/mouse | [4][5] |
| Chrysene-3,4-diol | M2 mouse prostate cells | - | More potent than chrysene-1,2-diol | [2] |
DNA Adduct Formation
The formation of covalent adducts between chrysene diol epoxides and DNA is a critical event in their mechanism of carcinogenicity. The levels of these adducts can be quantified using techniques such as ³²P-postlabeling.
| Compound | Tissue | Time Point | Adduct Level (fmol/µg DNA) | Reference |
| Benzo[c]chrysene | Mouse epidermis | 24 hours | 0.89 | [6][7] |
| (-)-trans-benzo[c]chrysene-9,10-dihydrodiol | Mouse epidermis | 24 hours | 13.96 | [6] |
| (+)-trans-benzo[c]chrysene-9,10-dihydrodiol | Mouse epidermis | 24 hours | 3.49 | [6] |
| (+)-anti-benzo[c]chryseneDE | in vitro with DNA | - | 41 (pmol/µg DNA) | [6] |
| (-)-anti-benzo[c]chryseneDE | in vitro with DNA | - | 41 (pmol/µg DNA) | [6] |
| (+)-syn-benzo[c]chryseneDE | in vitro with DNA | - | 27 (pmol/µg DNA) | [6] |
Experimental Protocols
Synthesis of Chrysene-1,2-diol-3,4-epoxide
A common synthetic route to chrysene-1,2-diol-3,4-epoxides involves a multi-step process starting from chrysene.[8]
-
Hydrogenation: Chrysene is first hydrogenated to 1,2,3,4-tetrahydrochrysene.
-
Dehydrogenation: The tetrahydrochrysene is then dehydrogenated to a mixture of 1,2- and 3,4-dihydrochrysene.
-
Prévost Reaction and Separation: The mixture of dihydrochrysenes undergoes a Prévost reaction, followed by chromatographic separation of the isomers.
-
Dehydrogenation and Methanolysis: Each isomer is then further dehydrogenated and subjected to basic methanolysis to yield the trans-dihydrodiols.
-
Epoxidation: The final step is the epoxidation of the dihydrodiol, for example, using m-chloroperoxybenzoic acid (mCPBA), to yield the diol epoxide.[9][10]
Ames Test for Mutagenicity Assessment
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100) are used. These strains have mutations in the genes responsible for histidine synthesis.[11]
-
Metabolic Activation: To mimic mammalian metabolism, a liver homogenate fraction (S9) from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats is often included in the assay.[1]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
³²P-Postlabeling Assay for DNA Adduct Analysis
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.[6]
-
DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the test compound. The DNA is then enzymatically digested to 3'-monophosphate nucleosides.
-
Adduct Enrichment: The adducts are enriched from the normal nucleotides, often using techniques like nuclease P1 digestion or butanol extraction.
-
Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is typically expressed as relative adduct labeling (RAL) or as fmol of adduct per µg of DNA.
Visualizations
Metabolic Activation of Chrysene
Caption: Metabolic activation of chrysene to its ultimate carcinogenic bay-region diol epoxide.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The aryl hydrocarbon receptor (AhR) signaling pathway activated by chrysene epoxides.
Experimental Workflow for Mutagenicity and DNA Adduct Analysis
Caption: A generalized experimental workflow for assessing the biological activity of chrysene epoxides.
References
- 1. xenometrix.ch [xenometrix.ch]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Technical Guide on its Role as a Tumorigenic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a bay-region epoxide of the polycyclic aromatic hydrocarbon (PAH) chrysene, and its significance as a tumorigenic agent. This document details its metabolic activation, mechanism of action through DNA adduct formation, and its demonstrated carcinogenicity in animal models. Detailed experimental protocols for key assays and a summary of quantitative tumorigenicity data are presented to support researchers in the fields of toxicology, carcinogenesis, and drug development. Furthermore, this guide illustrates the implicated signaling pathways, offering insights into the molecular mechanisms underlying its carcinogenic effects.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials. Chrysene is a four-ring PAH that is metabolically activated to highly reactive diol epoxides, which are considered ultimate carcinogens. This compound is a key metabolite in the activation pathway of chrysene. Its "bay-region" epoxide structure confers high chemical reactivity and potent carcinogenic and mutagenic properties. Understanding the tumorigenic activity and mechanism of action of this compound is crucial for assessing the risks associated with PAH exposure and for the development of potential preventative and therapeutic strategies.
Metabolic Activation and Mechanism of Action
The carcinogenicity of chrysene is dependent on its metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules, primarily DNA. The metabolic activation of chrysene to its ultimate carcinogenic form involves a series of enzymatic reactions.
Metabolic Activation Pathway
The metabolic activation of chrysene to its bay-region diol epoxide is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.
DNA Adduct Formation
The ultimate carcinogen, the bay-region diol epoxide of chrysene, is highly electrophilic and reacts with nucleophilic sites on DNA bases, primarily the exocyclic amino groups of deoxyguanosine and deoxyadenosine. This covalent binding results in the formation of bulky DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis. The formation of these adducts is a critical event in the tumor initiation phase.
Quantitative Tumorigenicity Data
Studies in newborn mice have been instrumental in quantifying the tumorigenic potential of this compound and its derivatives. The data consistently demonstrates its potent carcinogenicity, particularly in inducing lung and liver tumors.
| Compound | Total Dose (µmol) | Tumor Type | Incidence (%) | Tumors per Mouse (Average) | Reference |
| This compound | 1.4 | Pulmonary Tumors | 71 | 1.26 | [1] |
| (±)-1β,2α-Dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (Diol Epoxide-2) | 1.4 | Pulmonary Tumors | 98 | 15.9 | [1] |
| trans-1,2-Dihydroxy-1,2-dihydrochrysene | 1.4 | Pulmonary Tumors | 73-75 | 2.1 - 2.2 | [1] |
| Chrysene | 1.4 | Hepatic Tumors (males) | 25 | 0.42 | [1] |
| Control (Vehicle) | N/A | Pulmonary Tumors | 15 | 0.17 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the tumorigenicity and genotoxicity of this compound.
Synthesis of this compound
Likely Synthesis Pathway:
-
Reduction of Chrysene: Chrysene is first reduced to 1,2,3,4-tetrahydrochrysene. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol under a hydrogen atmosphere.
-
Epoxidation of 1,2,3,4-tetrahydrochrysene: The resulting tetrahydrochrysene is then subjected to epoxidation to introduce the epoxide ring at the 3,4-position. A common epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane at a controlled temperature, often at or below room temperature.
-
Purification: The final product, this compound, is then purified from the reaction mixture using chromatographic techniques such as column chromatography on silica gel.
Experimental Workflow for Synthesis:
Newborn Mouse Tumorigenicity Assay
The newborn mouse bioassay is a sensitive in vivo model for assessing the carcinogenic potential of chemical compounds, particularly PAHs and their metabolites.
Protocol:
-
Animal Model: Newborn Swiss-Webster or similar susceptible mouse strains are used.
-
Dosing Preparation: The test compound, this compound, is dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) or tricaprylin.
-
Administration: Within 24 hours of birth, the neonatal mice receive the first intraperitoneal (i.p.) injection of the test compound. Subsequent injections are typically given on days 8 and 15 of life.
-
Dosage: A total dose in the range of 0.2 to 1.4 µmol per mouse is typically administered over the three injections. A control group receiving only the vehicle is included.
-
Observation: The animals are weaned at 3-4 weeks and observed for signs of toxicity. The experiment is typically terminated at 38-42 weeks of age.
-
Necropsy and Histopathology: At termination, a complete necropsy is performed. Lungs, liver, and any other tissues with gross abnormalities are collected, fixed in formalin, and processed for histopathological examination to identify and quantify tumors.
DNA Adduct Analysis by ³²P-Postlabeling
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts.
Protocol:
-
DNA Isolation: DNA is isolated from the target tissues (e.g., lung, liver) of mice treated with this compound.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the normal nucleotides, often by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
-
³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.
Implicated Signaling Pathways
The tumorigenic effects of this compound are mediated through its ability to induce mutations and alter cellular signaling pathways that control cell growth, proliferation, and survival. While direct studies on this specific epoxide are limited, research on related PAH diol epoxides provides strong evidence for the involvement of key cancer-related signaling pathways.
Ras-MAPK Pathway
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. DNA adducts formed by this compound can lead to activating mutations in Ras genes (e.g., K-Ras, H-Ras), resulting in constitutive activation of the downstream MAPK cascade. This aberrant signaling promotes uncontrolled cell growth and contributes to tumor development.
p53 Pathway
The p53 tumor suppressor protein plays a crucial role in maintaining genomic stability by inducing cell cycle arrest, DNA repair, or apoptosis in response to DNA damage. DNA adducts formed by this compound can cause inactivating mutations in the TP53 gene. Loss of p53 function allows cells with damaged DNA to evade apoptosis and continue to proliferate, leading to the accumulation of mutations and tumor progression.
Conclusion
This compound is a potent tumorigenic agent, the carcinogenicity of which is intrinsically linked to its metabolic activation to a reactive epoxide that forms mutagenic DNA adducts. The quantitative data from animal bioassays unequivocally establish its carcinogenic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the toxicology of PAHs. Furthermore, the elucidation of the roles of the Ras-MAPK and p53 signaling pathways in mediating its tumorigenic effects offers critical insights for the development of targeted therapies and preventative strategies against PAH-induced cancers. Further research is warranted to fully delineate the complete spectrum of cellular and molecular events perturbed by this potent environmental carcinogen.
References
Metabolic Activation of Chrysene to Epoxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysene, a polycyclic aromatic hydrocarbon (PAH) commonly found in environmental pollutants and cigarette smoke, is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This technical guide provides an in-depth overview of the core metabolic pathways involved in the activation of chrysene to its ultimate carcinogenic forms, chrysene diol epoxides. We will delve into the enzymatic processes, present quantitative data on metabolite formation, and provide detailed experimental protocols for studying these transformations. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the mechanisms of PAH-induced carcinogenesis.
Introduction
Chrysene is a four-ringed polycyclic aromatic hydrocarbon that is a known weak carcinogen.[1] Its carcinogenic potential is realized through metabolic activation, a series of enzymatic reactions that convert the parent compound into highly reactive electrophilic intermediates, primarily diol epoxides.[2] These reactive metabolites can then covalently bind to cellular macromolecules such as DNA, forming adducts that can lead to mutations and initiate the process of carcinogenesis.[3][4] Understanding the intricacies of chrysene's metabolic activation is crucial for assessing its carcinogenic risk and for developing strategies for cancer prevention and therapy.
This guide will focus on the key enzymatic players in this process, namely the cytochrome P450 (CYP) monooxygenases and epoxide hydrolase (EH), and will detail the formation of various chrysene epoxides and their subsequent conversion to dihydrodiols and the ultimate carcinogenic bay-region diol epoxides.
Metabolic Activation Pathways
The metabolic activation of chrysene is a multi-step process primarily occurring in the liver and lungs.[5][6] The key pathways involve initial epoxidation by CYP enzymes, followed by hydration by epoxide hydrolase, and a second epoxidation step, also catalyzed by CYPs.
Cytochrome P450-Mediated Epoxidation
The initial and rate-limiting step in chrysene metabolism is the oxidation of the chrysene molecule by cytochrome P450 enzymes to form arene oxides (epoxides) at various positions on the aromatic rings.[7][8] The primary CYP enzymes implicated in the metabolic activation of chrysene in humans are CYP1A1 and CYP1A2.[5][6]
-
CYP1A1: Predominantly found in extrahepatic tissues like the lungs, CYP1A1 plays a significant role in the activation of PAHs at the site of exposure.[6]
-
CYP1A2: This is a major CYP isoform in the human liver and is heavily involved in the hepatic metabolism of chrysene.[5][6]
These enzymes catalyze the formation of several chrysene epoxides, including chrysene-1,2-oxide, chrysene-3,4-oxide, and chrysene-5,6-oxide.
Role of Epoxide Hydrolase
The newly formed chrysene epoxides are substrates for microsomal epoxide hydrolase (mEH).[9][10][11] This enzyme catalyzes the hydration of the epoxide ring to form trans-dihydrodiols.[9] For example, chrysene-1,2-oxide is converted to chrysene-1,2-diol. This hydration step is a critical detoxification pathway for some epoxides, but it is also a necessary step in the formation of the ultimate carcinogenic diol epoxides.
Formation of Diol Epoxides
The trans-dihydrodiols, such as chrysene-1,2-diol, can undergo a second round of epoxidation by CYP enzymes.[2] This reaction leads to the formation of diol epoxides. The most mutagenic and carcinogenic of these are the "bay-region" diol epoxides, such as chrysene-1,2-diol-3,4-epoxide.[2][12] The bay region is a sterically hindered area of the PAH molecule, and the formation of an epoxide in this region results in a highly reactive and genotoxic species.[13]
The stereochemistry of the diol epoxides is also a critical determinant of their biological activity.[14] The (+)-anti-chrysene-1,2-diol-3,4-epoxide is generally considered the most tumorigenic isomer.[12]
The overall metabolic activation pathway of chrysene to its ultimate carcinogenic diol epoxide is depicted in the following diagram:
Quantitative Data on Chrysene Metabolism
The rate of chrysene metabolism and the profile of metabolites formed can vary significantly depending on the tissue, species, and individual genetic polymorphisms in metabolizing enzymes. The following table summarizes some quantitative data on the formation of key chrysene metabolites in human tissues.
| Metabolite | Tissue | Enzyme System | Rate of Formation (pmol/mg protein/min) | Reference |
| Chrysene-1,2-diol | Human Liver Microsomes | Pooled | 1.3 - 5.8 | [5][6] |
| Chrysene-3,4-diol | Human Liver Microsomes | Pooled | Major Metabolite | [5][6] |
| Chrysene-1,2-diol | Human Lung Microsomes | Pooled | ~10-fold lower than liver | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic activation of chrysene.
In Vitro Metabolism of Chrysene using Liver Microsomes
This protocol describes a typical in vitro assay to determine the metabolic stability and metabolite profile of chrysene using liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Chrysene solution (in a suitable solvent like DMSO)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+) or NADPH
-
0.1 M Potassium phosphate buffer, pH 7.4
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard (for HPLC analysis)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and chrysene (e.g., 1 µM final concentration) in potassium phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH (e.g., 1 mM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of the remaining parent compound and the formed metabolites.
Workflow Diagram:
HPLC Analysis of Chrysene Metabolites
High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying chrysene and its metabolites.[5][15]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phase:
-
A typical mobile phase consists of a gradient of acetonitrile and water.
-
Example Gradient: Start with 50% acetonitrile, ramp to 100% acetonitrile over 30 minutes, hold for 10 minutes, and then return to initial conditions.
Detection:
-
UV detection can be performed at a wavelength of 254 nm.
-
Fluorescence detection offers higher sensitivity and selectivity. Excitation and emission wavelengths should be optimized for each metabolite. For example, for diol metabolites, excitation at 267 nm and emission at 386 nm can be used.
Quantification:
-
Quantification is achieved by comparing the peak areas of the metabolites in the samples to a standard curve generated from authentic standards of each metabolite.
Analysis of Chrysene-DNA Adducts
The formation of DNA adducts is a key event in chemical carcinogenesis. The analysis of these adducts provides a direct measure of the genotoxic potential of chrysene metabolites.
Procedure:
-
Exposure: Treat cells or animals with chrysene.
-
DNA Isolation: Isolate DNA from the treated cells or tissues using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
DNA Hydrolysis: Enzymatically hydrolyze the DNA to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Adduct Enrichment (Optional): For low levels of adducts, an enrichment step such as 32P-postlabeling or immunoaffinity chromatography may be necessary.
-
LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the identification and quantification of specific DNA adducts.[16]
Conclusion
The metabolic activation of chrysene to epoxides and ultimately to carcinogenic diol epoxides is a complex process involving multiple enzymatic steps. This guide has provided a comprehensive overview of these pathways, the key enzymes involved, and quantitative data on metabolite formation. The detailed experimental protocols offer a practical resource for researchers studying the toxicology and carcinogenesis of chrysene and other PAHs. A thorough understanding of these metabolic processes is essential for assessing the health risks associated with chrysene exposure and for the development of effective strategies to mitigate its carcinogenic effects. Further research is needed to fully elucidate the role of individual genetic variations in these metabolic pathways and their impact on susceptibility to chrysene-induced cancer.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of DNA adducts formed by anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. datapdf.com [datapdf.com]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 12. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Graphviz [graphviz.org]
- 15. separationmethods.com [separationmethods.com]
- 16. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental pollutant and a procarcinogen. Its biological activity is intimately linked to its metabolic activation to highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. A key intermediate in the metabolic activation of chrysene is 3,4-epoxy-1,2,3,4-tetrahydrochrysene. The stereochemistry of this epoxide and its subsequent metabolites, the chrysene diol epoxides, plays a pivotal role in determining their biological and toxicological properties. This technical guide provides a comprehensive overview of the stereochemistry of this compound, summarizing available data on its synthesis, stereoisomers, and biological activity.
Stereoisomers of this compound
This compound possesses two stereogenic centers at the C3 and C4 positions, giving rise to a pair of enantiomers: (+)-3,4-epoxy-1,2,3,4-tetrahydrochrysene and (-)-3,4-epoxy-1,2,3,4-tetrahydrochrysene. The epoxide ring can be introduced from either face of the precursor molecule, 1,2-dihydrochrysene, leading to the formation of syn and anti diastereomers if additional stereocenters are present, as is the case in the diol epoxide derivatives.
Synthesis and Stereochemical Control
The synthesis of this compound typically involves the epoxidation of 1,2-dihydrochrysene. While detailed stereoselective synthetic protocols specifically for the individual enantiomers of this compound are not extensively documented in publicly available literature, the general approach involves the use of stereoselective epoxidizing agents.
The synthesis of the related and more extensively studied chrysene-1,2-diol-3,4-epoxides provides insights into the potential synthetic strategies. These syntheses often start from chrysene and proceed through a series of steps including reduction, dihydroxylation, and finally, epoxidation. The stereochemistry of the diol group influences the facial selectivity of the subsequent epoxidation, leading to the formation of syn and anti diol epoxides.
Experimental Protocol: General Epoxidation of Dihydrochrysene (Illustrative)
A common method for the epoxidation of alkenes, which can be adapted for 1,2-dihydrochrysene, involves the use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Materials: 1,2-Dihydrochrysene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,2-dihydrochrysene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution of the dihydrochrysene.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxide.
-
Purify the product using column chromatography on silica gel.
-
Note: This is a general, non-stereoselective protocol. Enantioselective epoxidation would require the use of chiral catalysts, such as those employed in Sharpless asymmetric epoxidation, or chiral epoxidizing agents. The separation of enantiomers would typically be achieved using chiral High-Performance Liquid Chromatography (HPLC).
Biological Activity and Stereochemical Significance
The biological activity of chrysene metabolites is highly dependent on their stereochemistry. For the more extensively studied chrysene diol epoxides, it has been demonstrated that different stereoisomers exhibit markedly different mutagenic and tumorigenic potentials.[1] For instance, studies on the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of related PAHs have shown that the isomer with [R,S,S,R]-absolute configuration often possesses the highest tumorigenic activity.[1]
Interestingly, for this compound itself, the available data suggests a different scenario. Studies evaluating the mutagenic activities of the (+)- and (-)-enantiomers of bay-region this compound in bacterial (Salmonella typhimurium) and mammalian (Chinese hamster V79) cells found that the two isomers had identical mutagenic activities in all three test systems.[2] This indicates that for this particular intermediate, the stereochemistry at the epoxide ring does not significantly influence its mutagenic potential in these assays.[2] The presence and orientation of the hydroxyl groups in the diol epoxide derivatives appear to be the critical determinants for differential biological activity.[2]
Quantitative Data on Mutagenicity
Detailed quantitative data for the mutagenicity of individual this compound stereoisomers is limited. However, the qualitative finding of their identical mutagenic activity is a key piece of information. For comparison, the mutagenicity of various chrysene diol epoxide stereoisomers has been quantified in numerous studies.
Table 1: Summary of Mutagenic Activity of Chrysene Derivatives
| Compound | Stereoisomer | Test System | Result | Reference |
| This compound | (+)-enantiomer | S. typhimurium TA98, TA100; Chinese hamster V79 cells | Mutagenic | [2] |
| This compound | (-)-enantiomer | S. typhimurium TA98, TA100; Chinese hamster V79 cells | Mutagenic, identical activity to (+)-enantiomer | [2] |
| Chrysene-1,2-diol-3,4-epoxide-1 | (-)-1α,2β-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium TA98 | 5 to 10 times more active than other isomers | [2] |
| Chrysene-1,2-diol-3,4-epoxide-2 | (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium TA100; Chinese hamster V79 cells | 5 to 40 times more active than other isomers | [2] |
Visualization of Metabolic Activation
The metabolic activation of chrysene to its ultimate carcinogenic forms involves a series of enzymatic reactions. The following diagram illustrates this pathway, highlighting the formation of this compound as a key intermediate.
Conclusion
The stereochemistry of this compound is a critical aspect of understanding the metabolic activation and carcinogenicity of chrysene. While the individual enantiomers of this epoxide intermediate exhibit similar mutagenic activity in certain test systems, the stereochemical complexity escalates with the formation of the subsequent diol epoxides, where significant differences in biological activity are observed. Further research focusing on the stereoselective synthesis and detailed biological evaluation of the individual stereoisomers of this compound would provide a more complete picture of its role in chrysene-induced carcinogenesis. The lack of detailed, publicly available experimental protocols for the synthesis and separation of these specific stereoisomers highlights an area for future investigation.
References
- 1. Mutagenicity and tumorigenicity of the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of the optical isomers of the diastereomeric bay-region chrysene 1,3-diol-3,4-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental sources of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene precursors
An In-depth Technical Guide to the Environmental Sources and Metabolic Activation of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant originating from both natural and anthropogenic sources.[1][2] It is a precursor to the carcinogenic metabolite, this compound. This technical guide provides a comprehensive overview of the environmental origins of chrysene, its metabolic activation pathway, and the analytical methodologies used for its detection and quantification in environmental matrices.
Environmental Sources of Chrysene
Chrysene is not produced commercially in its pure form but is a common byproduct of the incomplete combustion of organic matter.[1][3] Its presence in the environment is widespread, stemming from a variety of industrial, commercial, and natural processes.
Anthropogenic Sources
Human activities are the primary contributors of chrysene to the environment.[2] Key anthropogenic sources include:
-
Fossil Fuel Combustion: The burning of fossil fuels for energy production, including coal and petroleum, is a major source.[4][5] Exhaust from gasoline and diesel engines is also a significant contributor.[2]
-
Industrial Processes: Several industrial activities release chrysene into the environment, such as:
-
Residential and Commercial Activities:
Natural Sources
While less significant than anthropogenic sources, natural events also contribute to environmental chrysene levels:
-
Vegetation Fires: Forest and brush fires are natural sources of PAHs, including chrysene.[4]
-
Volcanic Emissions: Volcanic activity can release chrysene into the atmosphere.[4]
Quantitative Data on Chrysene in Environmental Matrices
The concentration of chrysene varies significantly depending on the environmental medium and proximity to sources. The following tables summarize representative concentrations reported in the literature.
Table 1: Chrysene Concentrations in Air
| Location/Source | Concentration Range | Reference |
|---|---|---|
| Sydney, Australia (Ambient Air) | 0.0002 - 0.0065 µg/m³ | [5] |
| Particulate Matter (General) | LOD: 0.001 - 0.276 ng/m³ |[7] |
Table 2: Chrysene Concentrations in Water
| Water Type | Detection Limit | Linearity Range | Reference |
|---|---|---|---|
| Environmental Water (General) | 2.7 ng/L | 0.013 - 3.0 µg/L | [8] |
| River and Coal Ash Water | 0.01 - 0.10 µg/L | 0.03 - 30 µg/L |[7] |
Table 3: Chrysene in Other Sources
| Source | Concentration | Reference |
|---|---|---|
| Cigarette Smoke Condensate | 0.06 µg per 100 cigarettes | [5] |
| Coal Tar / Creosote | 0.5 - 6 mg/kg |[9] |
Metabolic Activation of Chrysene
Chrysene itself is considered a weak carcinogen; its toxicity is primarily exerted through its metabolic activation to reactive intermediates that can bind to DNA.[10] The key pathway involves oxidation by cytochrome P450 enzymes.
The metabolic activation proceeds as follows:
-
Initial Oxidation: Chrysene is first oxidized by cytochrome P450 enzymes, predominantly CYP1A1 in the lungs and CYP1A2 in the liver, to form arene oxides.[10][11]
-
Formation of Dihydrodiols: These oxides are then hydrated by epoxide hydrolase to form dihydrodiols. The formation of chrysene-1,2-diol is a critical step, as this is a proximate carcinogen.[10]
-
Epoxidation to Diol Epoxide: The chrysene-1,2-diol undergoes a second epoxidation by CYP enzymes in the "bay region" of the molecule to form the ultimate carcinogenic metabolite, trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydrochrysene.[12] This diol epoxide is a highly reactive electrophile that can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.
Experimental Protocols for Chrysene Analysis
The detection and quantification of chrysene in environmental samples typically involve sample extraction, cleanup, and instrumental analysis.
Sample Collection and Extraction
-
Water Samples: Trace chrysene can be pre-concentrated from water using Solid-Phase Microextraction (SPME).[8] An alternative is liquid-liquid extraction with a solvent like methylene chloride.
-
Soil, Sediment, and Particulate Matter: Soxhlet extraction or ultrasonic extraction with an organic solvent (e.g., methylene chloride, hexane/acetone) are common methods.[13]
Sample Cleanup
Crude extracts often contain interfering compounds that must be removed prior to analysis. This is typically achieved using column chromatography with adsorbents like silica gel or Florisil.
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating PAHs.[14]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a powerful tool for both quantification and confirmation of chrysene.[7][14]
-
Injection: Splitless injection is suitable for trace analysis.
-
Column: A capillary column with a nonpolar stationary phase is used for separation.
-
Detection: Mass spectrometry provides high selectivity and allows for the identification of chrysene based on its mass spectrum.
-
Logical Relationships: From Source to Biological Effect
The pathway from the environmental release of chrysene to its potential biological effects involves several stages, including environmental transport, human exposure, and metabolic activation. Understanding these relationships is crucial for risk assessment and the development of mitigation strategies.
Conclusion
Chrysene is a prevalent environmental pollutant whose carcinogenic potential is realized through metabolic activation to this compound. The primary sources of chrysene are anthropogenic, stemming largely from the incomplete combustion of organic materials. Effective monitoring using robust analytical techniques like HPLC and GC/MS is essential for assessing environmental contamination and human exposure. For drug development professionals, understanding the enzymatic pathways (CYP1A1, CYP1A2) involved in this bioactivation is critical for evaluating potential drug-PAH interactions and for developing strategies to mitigate the harmful effects of exposure.
References
- 1. Frontiers | Degradation of Chrysene by Enriched Bacterial Consortium [frontiersin.org]
- 2. Chrysene + Triphenylene – German Environmental Specimen Bank [umweltprobenbank.de]
- 3. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. rivm.nl [rivm.nl]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Toxicity of Chrysene_Chemicalbook [chemicalbook.com]
- 7. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High mutageniticity of metabolically activated chrysene 1,2 dihydrodiol: evidence for bay region activation of chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. env.go.jp [env.go.jp]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the chemical synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a bay-region tetrahydroepoxide of chrysene. This compound is a significant metabolite of chrysene and is known for its mutagenic and tumorigenic properties, making it a crucial tool for toxicological studies and in the development of anticancer agents. The synthesis outlined involves a two-step process commencing with the reduction of chrysene to its tetrahydro derivative, followed by epoxidation. This document offers comprehensive experimental procedures, data presentation, and visualizations to aid in the successful synthesis and characterization of the target molecule.
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant. Its metabolic activation in biological systems can lead to the formation of highly reactive epoxides, such as this compound. This bay-region epoxide is a potent mutagen and has been shown to be tumorigenic on mouse skin.[1] The ability to synthesize this compound in the laboratory is essential for studying its mechanisms of action, its interaction with DNA, and for the development of potential inhibitors of its carcinogenic effects. The following protocols are based on established chemical transformations for the synthesis of related polycyclic aromatic hydrocarbon epoxides.
Experimental Protocols
Part 1: Synthesis of 1,2,3,4-Tetrahydrochrysene
This procedure outlines the reduction of chrysene to 1,2,3,4-tetrahydrochrysene, the precursor for the subsequent epoxidation step.
Materials:
-
Chrysene
-
Ethanol
-
Sodium metal
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chrysene (1.0 eq) in a minimal amount of hot ethanol.
-
While the solution is refluxing, carefully add small pieces of sodium metal (10 eq) over a period of 2 hours.
-
Continue refluxing for an additional 4 hours until all the sodium has reacted.
-
Cool the reaction mixture to room temperature and slowly add water to quench any unreacted sodium.
-
Remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1,2,3,4-tetrahydrochrysene by column chromatography on silica gel using hexane as the eluent.
-
Collect the fractions containing the product and evaporate the solvent to obtain pure 1,2,3,4-tetrahydrochrysene as a white solid.
Part 2: Synthesis of this compound
This protocol describes the epoxidation of 1,2,3,4-tetrahydrochrysene to the target compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
1,2,3,4-Tetrahydrochrysene
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve 1,2,3,4-tetrahydrochrysene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) to remove meta-chlorobenzoic acid, followed by water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Reduction | Chrysene | Sodium, Ethanol | Ethanol | Reflux | 6 | ~70-80 |
| 2 | Epoxidation | 1,2,3,4-Tetrahydrochrysene | m-CPBA | Dichloromethane | 0 to RT | 24 | ~60-70 |
Table 2: Characterization Data for this compound (Representative)
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Aromatic protons (multiplets, ~7.2-8.5 ppm), Epoxide protons (doublets or multiplets, ~3.5-4.5 ppm), Methylene protons (multiplets, ~1.8-3.0 ppm) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Aromatic carbons (~120-140 ppm), Epoxide carbons (~50-60 ppm), Methylene carbons (~20-30 ppm) |
| Mass Spec. (EI) m/z | [M]⁺ expected at ~248.12 (for C₁₈H₁₆O) |
| Melting Point | To be determined |
Note: The spectral data provided are expected ranges and should be confirmed by experimental analysis.
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound.
Proposed Metabolic Activation and DNA Adduction Pathway
Caption: Carcinogenic activation pathway of chrysene.
References
Application Notes and Protocols for the Detection of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
These application notes provide detailed methodologies for the detection and quantification of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a carcinogenic metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. The following protocols are intended for researchers, scientists, and professionals in the field of drug development and environmental health.
Introduction
This compound is a reactive electrophilic intermediate formed during the metabolic activation of chrysene. This epoxide can covalently bind to cellular macromolecules such as DNA, forming adducts that can initiate carcinogenic processes. Accurate and sensitive detection of this compound is crucial for toxicological studies, human exposure assessment, and understanding the mechanisms of PAH-induced carcinogenesis. This document outlines three common analytical methods for its detection: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. It is important to note that these values are representative of analyses of similar PAH diol epoxides and may vary for this compound depending on the specific matrix and instrumentation.
| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Linearity (R²) |
| HPLC-FLD | Parent PAHs | 0.005 - 0.78 ng/g[1] | 0.02 - 1.6 ng/g[1] | 86.0 - 99.2%[1] | >0.99[2] |
| GC-MS/MS | Parent PAHs | 0.14 - 1.49 ng/g[3] | 0.46 - 4.91 ng/g[3] | 70 - 110% | 0.991 - 0.999[3] |
| ELISA | BPDE-DNA Adducts | ~4 amol/mg serum albumin[4] | Not specified | Not specified | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantification of this compound and its hydrolysis products (tetrols) in biological and environmental samples. Fluorescence detection provides high sensitivity and selectivity for aromatic compounds.
-
Homogenization: Homogenize 1 gram of tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Enzymatic Digestion: For DNA adduct analysis, incubate the homogenate with proteases and RNases to isolate DNA.
-
DNA Hydrolysis: Hydrolyze the purified DNA enzymatically to release the adducted nucleosides.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analytes with methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[2]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-30 min: Linear gradient from 50% to 100% B
-
30-50 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 25°C.[2]
-
Fluorescence Detection:
-
Excitation Wavelength: Set based on the absorbance maximum of the chrysene chromophore (e.g., ~260-270 nm).
-
Emission Wavelength: Set based on the fluorescence emission maximum (e.g., ~380-420 nm). Time-programmed wavelength switching can be used to optimize detection for different analytes.
-
HPLC-FLD experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like epoxides to improve their thermal stability and chromatographic behavior.
-
Extraction: Perform sample extraction as described in the HPLC-FLD sample preparation section (steps 1-4).
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (TMS) derivatives.
-
-
Solvent Exchange: After cooling, evaporate the derivatization reagents and reconstitute the residue in a solvent suitable for GC injection (e.g., hexane or toluene).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column is typically used (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 300-320°C.
-
Final hold: 5-10 minutes.
-
-
Injector Temperature: 280-300°C.
-
Injection Mode: Splitless injection for trace analysis.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
GC-MS experimental workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the sensitive detection of this compound-DNA adducts. This protocol describes a competitive ELISA format.
In a competitive ELISA, the antigen of interest in the sample competes with a labeled antigen for binding to a limited number of primary antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin - BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare standards of known concentrations of this compound-DNA adducts and the unknown samples.
-
Add the standards or samples to the wells, followed by the addition of a specific primary antibody against the adduct.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a reaction that produces a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The concentration of the analyte in the samples is determined by comparing their absorbance to the standard curve.
Competitive ELISA logical relationship.
References
Application Note: Quantitative Analysis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a carcinogenic metabolite of the polycyclic aromatic hydrocarbon chrysene, in biological matrices. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for toxicological studies, environmental monitoring, and research in drug metabolism and carcinogenesis.
Introduction
Chrysene is a polycyclic aromatic hydrocarbon (PAH) found in coal tar, creosote, and as a product of incomplete combustion of organic matter. Following exposure, chrysene undergoes metabolic activation in vivo to form highly reactive diol epoxides. This compound is a critical intermediate in this pathway, which can covalently bind to DNA, forming adducts that initiate carcinogenic processes. Accurate and sensitive quantification of this epoxide is therefore essential for assessing carcinogenic risk and understanding the mechanisms of PAH-induced toxicity.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex biological matrices.[1][2] This note provides a detailed protocol for the extraction and quantification of this compound.
Experimental Protocols
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard ([²H₄]-3,4-Epoxy-1,2,3,4-tetrahydrochrysene) is added to the sample prior to preparation.[3] The sample is then subjected to solid-phase extraction (SPE) to remove interfering matrix components like phospholipids. The purified extract is injected into an HPLC-MS/MS system. The analyte and internal standard are separated chromatographically and detected using Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Standards: this compound, [²H₄]-3,4-Epoxy-1,2,3,4-tetrahydrochrysene (Internal Standard).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.[4]
-
SPE Cartridges: HybridSPE® Phospholipid or equivalent C18 cartridges.
-
Sample Matrix: Human plasma, tissue homogenate, etc.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 200 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution ([²H₄]-3,4-Epoxy-1,2,3,4-tetrahydrochrysene at 50 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation: Add 600 µL of 1% formic acid in acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet precipitated proteins.[1][4]
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of MeOH followed by 1 mL of H₂O.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in H₂O to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of MeOH.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 H₂O/ACN).[1][4]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PVDF or PTFE filter before injection.[1][4]
HPLC Conditions
The chromatographic separation is performed using a C18 reversed-phase column to resolve the analyte from potential interferences.
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or equivalent[2][4] |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm)[1][4] |
| Column Temperature | 40 °C[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[4] |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
MS/MS Conditions
A triple quadrupole mass spectrometer is used for detection in positive electrospray ionization (ESI+) mode.
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument-specific optimization required |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical) Note: These values are based on the molecular weight (C₁₈H₁₄O ≈ 246.3 g/mol ) and typical fragmentation patterns. They must be optimized empirically on the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 247.1 (Quantifier) | 219.1 ([M+H-CO]⁺) | 100 | 30 | 22 |
| 247.1 (Qualifier) | 229.1 ([M+H-H₂O]⁺) | 100 | 30 | 18 | |
| [²H₄]-Internal Standard | 251.1 | 223.1 ([M+H-CO]⁺) | 100 | 30 | 22 |
Data Presentation
Method Performance
The method was validated for linearity, sensitivity, and recovery according to standard guidelines.
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Recovery and Matrix Effect
Extraction recovery and matrix effects were assessed by analyzing pre- and post-extraction spiked samples.[4]
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 0.5 (Low QC) | 91.5 | 95.2 |
| 50 (High QC) | 94.2 | 97.8 |
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable tool for the quantitative analysis of this compound in complex biological matrices. The protocol involves a straightforward solid-phase extraction for sample cleanup and utilizes a stable isotope-labeled internal standard to ensure accuracy. This application note serves as a comprehensive guide for researchers in toxicology and cancer research investigating the metabolic activation of chrysene.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Synthesis of trans-4,5-epoxy-(E)-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene and related chrysene derivatives. The protocols detailed below are foundational for assessing the cytotoxic, mutagenic, and DNA-damaging potential of these compounds.
Introduction
Chrysene is a polycyclic aromatic hydrocarbon (PAH) that undergoes metabolic activation to form reactive epoxides, such as this compound. These metabolites are of significant interest in toxicology and drug development due to their potential carcinogenic and mutagenic activities. The following protocols describe standard in vitro assays to characterize the biological activity of these compounds.
Data Presentation
Table 1: Mutagenicity of Chrysene Bay-Region Diol-Epoxide Isomers in Salmonella typhimurium
| Compound | S. typhimurium Strain | Mutagenic Activity (revertants/nmol) |
| (-)-1α,2β-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene | TA98 | 5-10 times more active than other isomers |
| (+)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene | TA100 | 5-40 times more active than other isomers[1] |
Table 2: Interaction of a Chrysene Diol Epoxide with DNA
| Parameter | Value | Conditions |
| Binding Constant (K) | 2800 ± 300 M⁻¹ | 5 mM Sodium Phosphate, pH 7 |
| Rate Constant for Carbocation Formation (k₃) | 8.7 x 10⁻³ s⁻¹ | 5 mM Sodium Phosphate, pH 7 |
| Covalent Binding to DNA | 5-8% | --- |
| Data for trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene |
Signaling Pathways and Experimental Workflows
Metabolic Activation of Chrysene
The metabolic activation of chrysene is a critical pathway leading to the formation of reactive epoxides that can interact with cellular macromolecules.
Caption: Metabolic activation pathway of chrysene to its reactive epoxide and subsequent DNA adduct formation.
Experimental Protocols
MTT Cytotoxicity Assay
This assay determines the concentration at which this compound inhibits cell viability by 50% (IC50).
Workflow Diagram:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, HepG2) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (solvent only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
Workflow Diagram:
Caption: Workflow for conducting the Ames mutagenicity test.
Protocol:
-
Bacterial Strains:
-
Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.[2]
-
-
Metabolic Activation:
-
Since PAHs require metabolic activation to become mutagenic, perform the assay with and without a rat liver S9 fraction.[2]
-
-
Assay Procedure (Plate Incorporation Method):
-
To a sterile tube, add 0.1 mL of an overnight culture of the S. typhimurium strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation condition).
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).
-
In Vitro DNA Adduct Formation Assay
This assay detects the formation of covalent adducts between this compound and DNA.
Workflow Diagram:
Caption: Workflow for in vitro DNA adduct formation and detection by 32P-postlabeling.
Protocol:
-
In Vitro Reaction:
-
Incubate this compound with calf thymus DNA in a buffered solution (e.g., Tris-HCl, pH 7.4) at 37°C for a specified time.
-
-
DNA Isolation and Digestion:
-
³²P-Postlabeling:
-
Chromatographic Separation and Detection:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Visualize the adduct spots by autoradiography.
-
-
Quantification:
-
Quantify the level of DNA adducts by scintillation counting of the excised adduct spots from the TLC plate.
-
Calculate the adduct levels as the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
References
- 1. Mutagenicity of the optical isomers of the diastereomeric bay-region chrysene 1,3-diol-3,4-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 3,4-Epoxy-1,2,3,4-tetrahydrochrysene Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene is limited in publicly available literature. The following application notes and protocols are based on established methodologies for studying the carcinogenicity and toxicity of polycyclic aromatic hydrocarbons (PAHs), the chemical class to which this compound belongs. The provided quantitative data is from studies on the parent compound, chrysene, and other potent carcinogenic PAHs like dibenzo[def,p]chrysene (DBC), and should be considered as illustrative examples.
Introduction
This compound is a metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar, creosote, and as a product of incomplete combustion of organic matter. Like many PAHs, chrysene and its metabolites are of toxicological concern due to their potential carcinogenic effects. The metabolic activation of PAHs to diol epoxides is a critical step in their mechanism of carcinogenicity, as these reactive intermediates can form covalent adducts with DNA, leading to mutations and the initiation of cancer. This document provides an overview of the animal models and experimental protocols used to assess the toxic and carcinogenic effects of such compounds.
Animal Models
The most common animal models for studying PAH carcinogenicity are mice and rats, due to their well-characterized genetics, relatively short lifespan, and susceptibility to chemical carcinogenesis.
-
Mice: Various strains are utilized, each with specific advantages.
-
FVB/N and SENCAR mice: Often used in skin painting studies due to their sensitivity to tumor induction on the skin.
-
Crl:CD-1(ICR)BR mice: Frequently used in neonatal bioassays for carcinogenicity due to the high sensitivity of newborn animals.
-
A/J mice: Particularly susceptible to lung tumor development, making them a suitable model for studying pulmonary carcinogens.
-
-
Rats:
-
F344/N rats: Commonly used in 2-year bioassays for systemic carcinogenicity.
-
Data Presentation: Carcinogenicity of Chrysene and Related PAHs
The following tables summarize quantitative data from studies on chrysene and the highly potent PAH, dibenzo[def,p]chrysene (DBC), to provide a reference for the potential effects of its metabolites.
Table 1: Tumorigenicity of Chrysene in Mouse Skin (Initiation-Promotion Model)
| Compound | Total Dose (µmol) | Promotion Agent | Tumor Incidence (% of mice with tumors) | Tumors per Mouse (at 30 weeks) |
| Chrysene | 4.4 | TPA | 60% | 2.03 |
| Control | 0 | TPA | 0% | 0 |
Data adapted from studies on chrysene as a tumor initiator followed by promotion with tetradecanoyl phorbol acetate (TPA).
Table 2: Carcinogenicity of Dibenzo[def,p]chrysene (DBC) in Neonatal Mice
| Treatment Group | Total Dose (nmol) | Organ | Tumor Incidence (%) | Tumor Yield (tumors per mouse) |
| DBC | 40 | Lung | 86.5% | 2.88 |
| Liver | 57.7% | 3.63 | ||
| Solvent Control | 0 | Lung | 28.8% | 0.58 |
| Liver | Not Reported | Not Reported |
Data from studies involving intraperitoneal injection in neonatal Crl:CD-1(ICR)BR mice.[1]
Signaling Pathways and Experimental Workflows
Metabolic Activation and Genotoxicity Pathway
The carcinogenicity of PAHs like chrysene is initiated through their metabolic activation to reactive diol epoxides. This process is primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. The resulting diol epoxides can then bind to DNA, forming adducts that can lead to mutations if not repaired.
Caption: Metabolic activation of chrysene to its ultimate carcinogenic diol epoxide.
Experimental Workflow for a Two-Stage Mouse Skin Carcinogenesis Study
This workflow outlines the key steps in a typical skin painting study to assess the carcinogenic potential of a test compound.
Caption: Workflow for a mouse skin carcinogenesis bioassay.
Experimental Protocols
Protocol 1: Two-Stage Skin Carcinogenesis Bioassay in FVB/N Mice
This protocol is designed to assess the tumor-initiating activity of a test compound.
1. Animals and Housing:
-
Female FVB/N mice, 6-8 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the study.
2. Initiation Phase:
-
Gently shave the dorsal skin of the mice.
-
Prepare a solution of this compound in a suitable vehicle (e.g., acetone) at the desired concentration.
-
Apply a single topical dose (e.g., 100-400 nmol in 100 µL of acetone) to the shaved area. Control groups should receive the vehicle only.
3. Promotion Phase:
-
One week after initiation, begin the promotion phase.
-
Apply a solution of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in acetone (e.g., 5 nmol in 100 µL) to the same area twice a week.
-
Continue the promotion for 20-25 weeks.
4. Tumor Monitoring and Data Collection:
-
Observe the animals weekly for the appearance of skin papillomas.
-
Record the number of tumors per mouse and the percentage of mice with tumors (tumor incidence).
-
Monitor the general health of the animals throughout the study.
5. Study Termination and Analysis:
-
At the end of the promotion phase, euthanize the animals.
-
Perform a complete necropsy.
-
Excise tumors and surrounding skin tissue.
-
Fix tissues in 10% neutral buffered formalin for histopathological examination to confirm the nature of the lesions (e.g., papillomas, squamous cell carcinomas).
-
Statistically analyze the tumor incidence and multiplicity data.
Protocol 2: Neonatal Mouse Carcinogenicity Bioassay
This model is highly sensitive for detecting carcinogenic activity.
1. Animals:
-
Pregnant Crl:CD-1(ICR)BR mice.
-
Allow the dams to give birth and normalize their litters.
2. Dosing:
-
Within 24-72 hours of birth, inject the neonatal mice intraperitoneally (i.p.) with the test compound.
-
Prepare a sterile solution of this compound in a biocompatible vehicle (e.g., corn oil).
-
Administer a precise, small volume (e.g., 5-10 µL) containing the desired dose (e.g., a total dose of 40 nmol, which can be split over several injections in the first week of life).
-
Use a Hamilton syringe with a 30-gauge needle for accurate delivery.[2][3][4]
3. Post-Dosing Observation:
-
Wean the pups at 3-4 weeks of age.
-
House the mice by sex and treatment group.
-
Observe the animals for their entire lifespan (or up to a predetermined endpoint, e.g., 1 year) for tumor development.
-
Monitor for clinical signs of toxicity and moribundity.
4. Necropsy and Histopathology:
-
Perform a full necropsy on all animals at the time of death or study termination.
-
Carefully examine all organs for gross lesions, paying particular attention to the liver and lungs, which are common targets for PAHs.[1]
-
Collect all major organs and any observed masses and preserve them in 10% neutral buffered formalin for histopathological analysis.
Protocol 3: Analysis of DNA Adducts by ³²P-Postlabeling
This is a highly sensitive method to measure the extent of DNA damage caused by the test compound.
1. Tissue Collection and DNA Isolation:
-
Treat animals with the test compound as described in the previous protocols.
-
At a specified time point (e.g., 12-24 hours post-treatment), euthanize the animals and collect the target tissue (e.g., skin epidermis, liver, lung).
-
Isolate high-purity DNA from the tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit.
2. DNA Digestion:
-
Digest the DNA sample to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction. This step increases the sensitivity of the assay.
4. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This reaction specifically labels the adducted nucleotides.
5. Chromatographic Separation:
-
Separate the ³²P-labeled DNA adducts from the normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
6. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the level of radioactivity in the adduct spots using a phosphorimager or by scintillation counting.
-
Calculate the adduct levels relative to the total number of nucleotides in the sample.
This comprehensive set of protocols and data provides a framework for researchers to design and execute studies to evaluate the toxicological and carcinogenic properties of this compound and other related PAH compounds. Given the lack of specific data for the title compound, it is recommended that initial studies focus on dose-ranging and acute toxicity before proceeding to long-term carcinogenicity bioassays.
References
Application Notes and Protocols for DNA Adduct Formation with 3,4-Epoxy-1,2,3,4-tetrahydrochrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro formation of DNA adducts with chrysene diol epoxides, focusing on derivatives of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene. The information is compiled from various studies on the reactivity of these carcinogenic metabolites with DNA.
Introduction
Polycyclic aromatic hydrocarbons (PAHs), such as chrysene, are environmental pollutants that can be metabolically activated to form highly reactive diol epoxides. These epoxides can then bind covalently to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. Understanding the formation and characteristics of these DNA adducts is crucial for toxicological studies and the development of potential cancer therapies. This document outlines the procedures for reacting chrysene diol epoxides with DNA in vitro and for the subsequent analysis of the resulting adducts.
Data Presentation
The following tables summarize quantitative data on the reactivity and binding of various chrysene diol epoxides with DNA.
Table 1: Reaction Kinetics of Chrysene Diol Epoxides with DNA
| Compound | Rate Constant of Hydrolysis (k) | Physical Association Constant with DNA (K) (M⁻¹) | Rate Constant of Carbocation Formation at DNA Sites (k₃) (s⁻¹) | Covalent Binding to DNA (%) |
| trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-5-MeCDE) | 1.0 x 10⁻⁴ s⁻¹ | 2800 ± 300 | 8.7 x 10⁻³ | 5-8[1] |
| trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BaPDE) | ~3.5 x 10⁻³ s⁻¹ | ~28000 | - | Similar to anti-5-MeCDE |
Table 2: DNA Adduct Formation with Racemic Bay Region anti-Diol Epoxides of Dibenz[a,j]anthracene
| Diol Epoxide | Total Reactivity with DNA (%) | Deoxyguanosine Adducts | Deoxyadenosine Adducts |
| Dibenz[a,j]anthracene diol epoxide | 24-38[2] | Major products | Minor products |
| 7-Methyldibenz[a,j]anthracene diol epoxide | 24-38[2] | Major products | Minor products |
Experimental Protocols
Protocol 1: In Vitro Reaction of Chrysene Diol Epoxides with Calf Thymus DNA
This protocol is adapted from studies on various chrysene diol epoxides, including derivatives of this compound.[1][2][3][4]
Materials:
-
Calf thymus DNA
-
Chrysene diol epoxide (e.g., anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-nitrochrysene)
-
Aqueous buffer (e.g., 5 mM sodium phosphate, pH 7.0)
-
Organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide, pre-chilled)
-
Ethanol (ice-cold)
-
Sodium chloride (NaCl)
-
Spectrophotometer
-
HPLC system for analysis
Procedure:
-
DNA Preparation: Dissolve calf thymus DNA in the aqueous buffer to a final concentration of 1 mg/mL. Ensure the DNA is fully dissolved by gentle overnight rotation at 4°C.
-
Diol Epoxide Solution: Prepare a stock solution of the chrysene diol epoxide in a minimal amount of pre-chilled organic solvent. The concentration will depend on the specific epoxide and the desired DNA modification level.
-
Reaction Mixture: In a light-protected tube, add the DNA solution. While gently vortexing, add the diol epoxide solution dropwise to the DNA. The final concentration of the organic solvent should be kept low (typically <5%) to avoid DNA precipitation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2-24 hours) with gentle shaking. The incubation time will influence the extent of adduct formation.
-
DNA Precipitation: After incubation, precipitate the DNA by adding NaCl to a final concentration of 0.1 M, followed by the addition of 2 volumes of ice-cold ethanol.
-
DNA Washing: Spool the precipitated DNA onto a glass rod and wash it multiple times with 70% ethanol to remove any unreacted diol epoxide and its hydrolysis products.
-
DNA Resuspension: Air-dry the DNA pellet briefly and resuspend it in a suitable buffer (e.g., TE buffer).
-
Quantification: Determine the concentration and purity of the adducted DNA using a spectrophotometer (A260/A280 ratio). The level of adduct formation can be quantified using techniques like ³²P-postlabeling or HPLC with fluorescence or mass spectrometric detection.[5]
Protocol 2: Analysis of DNA Adducts by ³²P-Postlabeling
This method is highly sensitive for detecting and quantifying bulky DNA adducts.[5][6][7]
Materials:
-
Adducted DNA sample
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Enzymatically digest the adducted DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): For low levels of adducts, enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adducts by autoradiography or a phosphorimager and quantify the radioactivity to determine the level of DNA adducts.
Visualizations
Caption: Experimental workflow for in vitro DNA adduct formation.
Caption: Metabolic activation of chrysene and DNA adduct formation.
References
- 1. Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of DNA adducts derived from (+/- )-trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4- tetrahydrodibenz[a,j]anthracene and (+/- )-7-methyl-trans-3,4-dihydroxy- anti-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,j]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of anti-1,2-dihydroxy-3,4-epoxy-1,2,3, 4-tetrahydro-6-nitrochrysene and its reaction with 2'-deoxyguanosine- 5'-monophosphate, 2'-deoxyadenosine-5'-monophosphate, and calf thymus DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro reaction with DNA of the fjord-region diol epoxides of benzo[g]chrysene and benzo[c]phenanthrene as studied by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA strand-specific repair of (+-)-3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene adducts in the hamster dihydrofolate reductase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA strand-specific repair of (+-)-3 alpha,4 beta-dihydroxy-1 alpha,2 alpha-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene adducts in the hamster dihydrofolate reductase gene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying 3,4-Epoxy-1,2,3,4-tetrahydrochrysene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental pollutant and a suspected human carcinogen. Its carcinogenicity is mediated through metabolic activation to highly reactive diol epoxides, such as 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, which can covalently bind to cellular macromolecules like DNA, forming DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis. Accurate quantification of this compound-DNA adducts is therefore essential for risk assessment, understanding mechanisms of carcinogenesis, and in the development of potential chemotherapeutic or preventative agents.
This document provides detailed application notes and protocols for the quantification of this compound-DNA adducts, with a focus on two primary analytical techniques: ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related chrysene diol epoxides to provide representative examples of expected results.
Quantitative Data Summary
The following tables summarize representative quantitative data for DNA adducts formed by chrysene derivatives, which can be used as a reference for expected adduct levels when analyzing this compound-DNA adducts.
Table 1: Representative in vivo DNA Adduct Levels of Chrysene Derivatives
| Chrysene Derivative | Tissue/Organism | Exposure Dose | Adduct Level (fmol/µg DNA) | Analytical Method |
| Benzo[c]chrysene | Mouse Epidermis | 0.5 µmol | 0.89 | ³²P-Postlabeling[1] |
| 5-Methylchrysene | Rat Liver | 40 µmol/kg | ~5-8% covalent binding | Spectroscopic[2] |
Table 2: Representative in vitro DNA Adduct Levels of Chrysene Derivatives
| Chrysene Derivative | DNA Source | Reactant Concentration | Adduct Level (pmol/µg DNA) | Analytical Method |
| (+)-anti-B[c]CDE | Calf Thymus DNA | Not Specified | 41 | ³²P-Postlabeling[1] |
| (-)-anti-B[c]CDE | Calf Thymus DNA | Not Specified | 41 | ³²P-Postlabeling[1] |
| (+)-syn-B[c]CDE | Calf Thymus DNA | Not Specified | 27 | ³²P-Postlabeling[1] |
| (-)-syn-B[c]CDE | Calf Thymus DNA | Not Specified | 35 | ³²P-Postlabeling[1] |
Experimental Protocols
³²P-Postlabeling Assay for DNA Adduct Quantification
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of carcinogen-DNA adducts.[3][4] It is capable of detecting adducts at frequencies as low as 1 in 10¹⁰ nucleotides.[3][4]
Principle: The assay involves four main steps:
-
Enzymatic digestion of DNA to 3'-monophosphate nucleosides.
-
Enrichment of the adducted nucleotides.
-
5'-radiolabeling of the adducted nucleotides with ³²P from [γ-³²P]ATP catalyzed by T4 polynucleotide kinase.
-
Separation and quantification of the radiolabeled adducts by chromatography (e.g., TLC or HPLC) and measurement of radioactive decay.[4][5]
Detailed Protocol:
a. DNA Isolation and Purification:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Ensure high purity of DNA, as contaminants can interfere with the enzymatic digestion and labeling steps. The A260/A280 ratio should be between 1.8 and 2.0.
b. Enzymatic Digestion of DNA:
-
To 5-10 µg of DNA, add micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
c. Enrichment of Adducted Nucleotides (Nuclease P1 Method):
-
Add nuclease P1 to the DNA digest.
-
Incubate at 37°C for 30-60 minutes. Nuclease P1 dephosphorylates normal nucleotides to deoxynucleosides, while many bulky aromatic adducts are resistant to this enzyme.
-
This step enriches the adducted nucleotides in the sample.
d. ³²P-Labeling of Adducted Nucleotides:
-
To the enriched adduct fraction, add T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.
-
Incubate at 37°C for 30-45 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
e. Separation of Labeled Adducts by Thin-Layer Chromatography (TLC):
-
Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts from unreacted [γ-³²P]ATP and normal nucleotides.
-
A common multi-directional TLC procedure can be used for resolution.
f. Quantification:
-
Visualize the separated adduct spots by autoradiography.
-
Excise the spots from the TLC plate and quantify the radioactivity using liquid scintillation counting or phosphorimaging.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of known DNA adducts.[6] It is considered a gold standard for targeted DNA adduct analysis.
Principle: This method involves:
-
Enzymatic or chemical hydrolysis of DNA to release the adducted nucleosides or bases.
-
Separation of the adducts from the complex biological matrix using high-performance liquid chromatography (HPLC).
-
Detection and quantification using a tandem mass spectrometer, often employing stable isotope-labeled internal standards for accuracy.[6]
Detailed Protocol:
a. DNA Isolation and Hydrolysis:
-
Isolate and purify DNA as described for the ³²P-postlabeling assay.
-
For enzymatic hydrolysis, digest the DNA to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Alternatively, thermal or acidic hydrolysis can be used to release the adducted bases.
b. Sample Cleanup and Enrichment:
-
Use solid-phase extraction (SPE) to remove interfering substances and enrich the adducted nucleosides or bases. C18 cartridges are commonly used for this purpose.
c. HPLC Separation:
-
Inject the cleaned-up sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to achieve separation of the adducts.
d. Mass Spectrometric Detection and Quantification:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated adduct) and monitoring a specific product ion formed upon collision-induced dissociation.
-
Quantify the adducts by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.
Signaling Pathway of Chrysene-Induced DNA Adduct Formation
The formation of this compound-DNA adducts is a result of the metabolic activation of chrysene. This pathway involves a series of enzymatic reactions primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.
Conclusion
The quantification of this compound-DNA adducts is a critical aspect of assessing the genotoxic potential of chrysene. Both the ³²P-postlabeling assay and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. The choice of method will depend on the specific research question, the required sensitivity, and the availability of standards. The protocols and data presented here provide a comprehensive guide for researchers in this field.
References
- 1. Capillary HPLC-Accurate Mass MS/MS Quantitation of N7-(2, 3, 4-trihydroxybut-1-yl)-guanine Adducts of 1,3-Butadiene in Human Leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of anti-1,2-dihydroxy-3,4-epoxy-1,2,3, 4-tetrahydro-6-nitrochrysene and its reaction with 2'-deoxyguanosine- 5'-monophosphate, 2'-deoxyadenosine-5'-monophosphate, and calf thymus DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols for Cell Culture Experiments with 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Epoxy-1,2,3,4-tetrahydrochrysene is a reactive metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. This class of compounds, known as diol epoxides, are widely recognized for their carcinogenic and mutagenic properties. The primary mechanism of action for these compounds is their ability to form covalent adducts with cellular DNA, leading to genotoxicity. This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, making this compound and its analogs important subjects of study in cancer research and toxicology.
These application notes provide an overview of the cellular effects of this compound and detailed protocols for key in vitro experiments to assess its biological activity.
Mechanism of Action
The biological activity of this compound is primarily attributed to its high reactivity towards nucleophilic sites in cellular macromolecules, particularly DNA. The strained epoxide ring can be opened, leading to the formation of a stable covalent bond with DNA bases, predominantly guanine and adenine. This formation of bulky DNA adducts disrupts the normal processes of DNA replication and transcription, leading to mutations if not properly repaired.
The cellular response to this genotoxic stress is multifaceted. The presence of DNA adducts can lead to the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate genes involved in cell cycle control, such as p21, leading to cell cycle arrest, typically in the S-phase, to allow time for DNA repair. If the DNA damage is too severe to be repaired, p53 can initiate the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death. Additionally, the cellular stress caused by DNA damage can activate other signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can also contribute to the apoptotic response.
Data Presentation
The following tables summarize representative quantitative data from studies on chrysene diol epoxides, illustrating their cytotoxic and apoptotic potential. It is important to note that specific values for this compound may vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of Chrysene Diol Epoxides in Human Cell Lines
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Dibenzo[c,p]chrysene diol epoxide | MCF-7 | 72 | 0.06 | [1] |
| Benzo[a]pyrene diol epoxide | NMuLi | Not specified | 0.6 (concentration causing S-phase slowing) | [2] |
Table 2: Apoptotic Effects of a Trichothecene Mycotoxin with an Epoxide Moiety
| Compound | Cell Line | Concentration (µM) | Exposure Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol (AETD) | HL-60 | 1 | 12 | Increased | [3] |
| 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol (AETD) | HL-60 | 2 | 12 | Increased further | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS, sterile
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: DNA Adduct Detection (³²P-Postlabeling Assay - General Overview)
This is a highly sensitive method to detect covalent modifications to DNA. The protocol is complex and requires handling of radioactivity.
Principle:
-
DNA Isolation: Genomic DNA is isolated from cells treated with this compound.
-
DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides.
-
Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the normal nucleotides, often by butanol extraction or solid-phase extraction.
-
³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
A detailed protocol for ³²P-postlabeling can be found in the literature.[4][5][6]
Visualizations
Caption: Experimental workflow for assessing the cellular effects of this compound.
Caption: Signaling pathway of this compound-induced genotoxicity and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Induction of apoptosis by 4-acetyl-12,13-epoxyl-9-trichothecene-3,15-diol from Isaria japonica Yasuda through intracellular reactive oxygen species formation and caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene. This compound is a bay-region epoxide of chrysene and has been demonstrated to be a potent carcinogen in animal studies. Therefore, extreme caution and strict adherence to safety protocols are mandatory when handling this substance.
Section 1: Safety Precautions and Hazard Information
WARNING: this compound is a suspected carcinogen. Handle with extreme care.
Toxicological Data
Studies in newborn mice have demonstrated the tumorigenicity of this compound. The compound was administered intraperitoneally at varying doses, and the development of pulmonary tumors was observed.
| Compound | Animal Model | Dosing Regimen | Tumor Incidence | Average Tumors per Mouse |
| This compound | Newborn Swiss-Webster Mice | 0.2, 0.4, and 0.8 µmol on days 1, 8, and 15 of life | 71% | 1.26 |
Data from a study on the tumorigenicity of chrysene derivatives.
General hazards associated with epoxy compounds include:
-
Skin and eye irritation: Direct contact can cause severe irritation.
-
Allergic reactions: May cause skin sensitization, leading to allergic contact dermatitis.[1][2]
-
Aquatic toxicity: Toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and aerosols. |
| Body Protection | Chemical-resistant disposable coveralls or a lab coat with an apron | To prevent contamination of clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | To prevent inhalation of any potential vapors or aerosols, especially when handling the powdered form or creating solutions. |
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Storage and Disposal
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. The storage area should be designated for carcinogens and away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Disposal: Dispose of all waste, including contaminated PPE and experimental materials, as hazardous carcinogenic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Section 2: Experimental Protocols
Note: No specific, validated synthesis protocols for this compound were found in the public domain. The following are general guidelines for handling the compound in a research setting.
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the chemical fume hood is functioning properly.
-
Weighing: If handling a solid form, carefully weigh the required amount in the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.
-
Solution Preparation: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound. Do not add the solid to the solvent to minimize the risk of generating dust. Cap the vessel and mix gently.
-
Reactions: Conduct all reactions in a closed system within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Remove and dispose of all contaminated PPE as hazardous waste. Wash hands and arms thoroughly with soap and water.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2][4] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Section 3: Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Metabolic activation of chrysene to a carcinogenic diol epoxide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the two-step synthesis is low. What are the most critical steps to optimize?
A1: Low overall yield can result from inefficiencies in either the reduction of chrysene to 1,2,3,4-tetrahydrochrysene or the subsequent epoxidation step.
-
Step 1: Reduction of Chrysene: Incomplete reduction or the formation of over-reduced byproducts can significantly lower the yield of 1,2,3,4-tetrahydrochrysene. Ensure the reaction conditions (catalyst, hydrogen pressure, temperature, and reaction time) are carefully controlled. Purity of the starting chrysene is also crucial.
-
Step 2: Epoxidation: The epoxidation of 1,2,3,4-tetrahydrochrysene is often the more sensitive step. Low yields here are typically due to side reactions, primarily the acid-catalyzed ring-opening of the newly formed epoxide.
Q2: During the epoxidation step, I am observing significant amounts of a more polar byproduct by TLC analysis. What is this likely to be and how can I prevent it?
A2: The more polar byproduct is likely the corresponding diol, formed by the acid-catalyzed hydrolysis of the target epoxide. This is a common side reaction in epoxidations using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), as the byproduct, meta-chlorobenzoic acid, can catalyze this ring-opening.
Troubleshooting Strategies:
-
Buffer the reaction mixture: Adding a mild base, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), can neutralize the acidic byproduct and prevent epoxide ring opening.
-
Control the reaction temperature: Perform the epoxidation at low temperatures (e.g., 0 °C) to slow down the rate of the undesired hydrolysis reaction.
-
Use a non-polar, aprotic solvent: Solvents like dichloromethane (DCM) or chloroform are recommended. Avoid protic solvents like alcohols or water, which can participate in the ring-opening reaction.
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
Q3: How can I effectively purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica gel.
-
Column Chromatography: A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective. The less polar epoxide will elute before the more polar diol byproduct.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.
Q4: I am unsure about the progress of my epoxidation reaction. What analytical techniques can I use to monitor it?
A4: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
TLC Analysis: Use a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) to separate the starting alkene (1,2,3,4-tetrahydrochrysene), the epoxide product, and the potential diol byproduct. The epoxide will have a slightly lower Rf value than the starting alkene, and the diol will have a significantly lower Rf. Staining with a permanganate solution can help visualize the spots, as the alkene and epoxide will react, while the diol may be less reactive.
Q5: What are the key safety precautions to take during the synthesis of this compound?
A5:
-
Chrysene and its derivatives are potential carcinogens. Handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
meta-Chloroperoxybenzoic acid (m-CPBA) is a potential explosive, especially when impure or subjected to shock or friction. Use commercially available, stabilized m-CPBA. Do not grind it. Store it at recommended temperatures.
-
Dichloromethane (DCM) is a volatile and potentially toxic solvent. Handle it in a fume hood.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and may require optimization for your specific setup.
| Parameter | Step 1: Reduction of Chrysene | Step 2: Epoxidation of 1,2,3,4-tetrahydrochrysene |
| Starting Material | Chrysene | 1,2,3,4-tetrahydrochrysene |
| Key Reagents | H₂, Pd/C (5-10 mol%) | meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv.), NaHCO₃ (2-3 equiv.) |
| Solvent | Ethyl acetate or Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | 70 - 90% | 60 - 85% |
| Purity after Workup | >90% | >80% (major impurity is the diol) |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-tetrahydrochrysene
-
Reaction Setup: To a solution of chrysene (1.0 eq) in ethyl acetate, add 10% Palladium on carbon (5-10 mol% by weight).
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield crude 1,2,3,4-tetrahydrochrysene.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: A solution of 1,2,3,4-tetrahydrochrysene (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C in an ice bath. Sodium bicarbonate (NaHCO₃, 2-3 eq) is added to the solution.
-
Addition of m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.1-1.5 eq) is added portion-wise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 2-6 hours.
-
Monitoring: The progress of the reaction is monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Workup: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture is stirred for 15 minutes. The organic layer is separated, washed with saturated aqueous NaHCO₃, and then with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low epoxidation yield.
Caption: Reaction pathways in the epoxidation of 1,2,3,4-tetrahydrochrysene.
Technical Support Center: Optimizing Cell Viability in 3,4-Epoxy-1,2,3,4-tetrahydrochrysene Exposure Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell viability assays involving 3,4-Epoxy-1,2,3,4-tetrahydrochrysene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Absorbance/Fluorescence Readings
| Potential Cause | Recommended Solution |
| Inaccurate Cell Seeding | Ensure a homogeneous cell suspension before and during seeding. Calibrate pipettes regularly. Perform a cell seeding density optimization experiment to find the linear range for your cell line.[1][2] |
| Cell Clumping | Gently triturate the cell suspension before seeding. Avoid over-trypsinization which can damage cell surface proteins and lead to aggregation. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization solution (e.g., DMSO or isopropanol with HCl), shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Pipette up and down if necessary. |
| Precipitation of Test Compound | Visually inspect wells for compound precipitation after addition to media. Reduce the final DMSO concentration to less than 0.5%. Pre-warm the cell culture media before adding the compound-DMSO solution. |
Issue 2: High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| Media Components | High concentrations of certain substances in the cell culture medium can contribute to high absorbance. Test media components individually if possible.[3] |
| Microbial Contamination | Regularly check cultures for signs of contamination (e.g., turbidity, color change). Use aseptic techniques and consider antibiotic/antimycotic agents if necessary. |
| Compound Interference | Test the compound in cell-free media to see if it directly reacts with the viability reagent. If so, a different viability assay may be needed. |
| Spontaneous Reagent Reduction | Protect viability reagents (e.g., MTT, resazurin) from light. Avoid prolonged incubation times that can lead to non-enzymatic reduction of the dye. |
Issue 3: Unexpected Cell Viability Results
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | This compound is hydrophobic. Prepare a high-concentration stock in DMSO and serially dilute. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.[4] |
| Sub-optimal Cell Seeding Density | If cell density is too low, the signal may be weak. If too high, cells can become confluent and enter growth arrest, affecting their metabolic activity and response to the compound. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[1][2] |
| Incorrect Incubation Time | The toxic effects of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure duration. |
| Serum Concentration Effects | Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their bioavailability. Consider reducing the serum concentration during the compound exposure period, but ensure cell health is not compromised.[5] |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using cell lines known to be sensitive to polycyclic aromatic hydrocarbons (PAHs), such as the human mammary carcinoma cell line MCF-7.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reactive electrophilic metabolite of the polycyclic aromatic hydrocarbon chrysene. Its primary mechanism of cytotoxicity is through the formation of stable bulky DNA adducts, primarily with guanine and adenine residues.[7][8][9] This DNA damage can block replication and transcription, leading to the activation of DNA damage response pathways, cell cycle arrest, and ultimately apoptosis.[7][10]
Q2: How should I dissolve and dilute this compound for my assays?
Due to its hydrophobic nature, it is recommended to dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] This stock can then be serially diluted in culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.5% in your cell cultures to avoid solvent-induced toxicity.[4]
Q3: What are the optimal cell seeding densities and exposure times for this compound?
The optimal cell seeding density and exposure time are cell-line dependent. It is essential to perform preliminary experiments to determine these parameters.
-
Seeding Density: Plate a range of cell densities and measure their growth over several days to identify a density that allows for exponential growth throughout the planned experiment duration.[2][11]
-
Exposure Time: A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to identify the incubation period that yields the most robust and reproducible results.
Q4: Which cell viability assay is most suitable for this compound?
Tetrazolium-based colorimetric assays like MTT, XTT, and MTS are commonly used. These assays measure mitochondrial reductase activity, which is an indicator of cell metabolic activity and viability. However, as this compound can form DNA adducts and induce apoptosis, it may also be beneficial to use a secondary assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion) or an apoptosis assay (e.g., caspase activity).
Q5: What positive and negative controls should I include in my experiment?
-
Negative Control: Cells treated with the vehicle (e.g., DMSO at the same final concentration as in the experimental wells) to account for any solvent effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is working correctly and the cells are responsive to toxic stimuli.
-
Blank Control: Wells containing only culture medium and the viability reagent to determine the background absorbance/fluorescence.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general framework for assessing cell viability upon exposure to this compound.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Exposure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free or low-serum medium to create working solutions that are 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO or an appropriate solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Data Presentation
Table 1: Example of Optimized Seeding Densities for a 48-hour Assay
| Cell Line | Optimal Seeding Density (cells/well in 96-well plate) |
| MCF-7 | 5,000 - 8,000 |
| A549 | 4,000 - 7,000 |
| HepG2 | 8,000 - 12,000 |
| Note: These are starting recommendations and should be optimized for your specific experimental conditions. |
Table 2: Recommended Concentration Ranges for Initial Screening
| Compound | Starting Concentration Range |
| This compound | 0.1 µM - 100 µM |
| Note: Perform a dose-response curve to determine the IC50 value. |
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7 but only limited activation occurs in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of DNA adducts formed by the four configurationally isomeric 5,6-dimethylchrysene 1,2-dihydrodiol 3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
Troubleshooting poor reproducibility in 3,4-Epoxy-1,2,3,4-tetrahydrochrysene experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in experiments involving 3,4-Epoxy-1,2,3,4-tetrahydrochrysene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to poor reproducibility in experiments with this compound?
A1: Poor reproducibility in experiments involving this compound often stems from its inherent chemical instability, sensitivity to environmental conditions, and the potential for racemization. Key factors include hydrolysis, acid-catalyzed degradation, oxidation, and stereochemical instability.
Q2: How stable is this compound in aqueous solutions?
A2: Bay-region diol epoxides of polycyclic aromatic hydrocarbons (PAHs) are susceptible to hydrolysis. For a related compound, trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, the rate constant of hydrolysis in an aqueous buffer solution (pH 7) is significant.[1] The epoxide ring can be opened by water, leading to the formation of corresponding tetrols, which will impact the concentration of the active compound and lead to inconsistent results.
Q3: Can the stereochemistry of this compound change during experiments?
A3: Yes, metabolically formed chrysene 1,2- and 3,4-epoxides have been observed to racemize rapidly at room temperature.[2] This change in stereochemistry can significantly affect biological activity and binding affinities, leading to variability in experimental outcomes.
Q4: What are the best practices for storing this compound?
A4: To minimize degradation, this compound should be stored at low temperatures (ideally -20°C or -80°C), protected from light and moisture, and under an inert atmosphere (e.g., argon or nitrogen). Two-component epoxy resin systems, in general, are best stored in a dry, low-humidity environment, and their containers should be securely fastened to prevent air exposure which can lead to oxidation.[3]
Q5: How can I verify the purity and integrity of my this compound sample?
A5: High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, is a suitable method to assess the purity and enantiomeric composition of chrysene epoxides.[2] Other analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the chemical structure and identify potential degradation products.
Troubleshooting Guides
Low Reaction Yield or Inconsistent Product Purity
| Symptom | Potential Cause | Recommended Solution |
| Low or variable yield in synthesis | Degradation of the epoxide product: The epoxide ring is sensitive to acidic conditions and may open during workup or purification. | - Use neutralized solvents and reagents. - Maintain a low temperature throughout the synthesis and purification process. - Minimize exposure to air and light. |
| Incomplete reaction: The epoxidation reaction may not have gone to completion. | - Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. - Optimize reaction time, temperature, and stoichiometry of reagents. | |
| Sub-optimal purification: The product may be lost during purification steps. | - Employ gentle purification techniques such as flash column chromatography with deactivated silica gel. - Use cold solvents for extraction and washing steps. | |
| Presence of unexpected byproducts | Hydrolysis: Exposure to water during the reaction or workup can lead to the formation of diols or tetrols. | - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere. |
| Oxidation: Polycyclic aromatic hydrocarbons and their derivatives can be susceptible to oxidation. | - Degas solvents before use. - Store the compound under an inert atmosphere and protect it from light. | |
| Rearrangement: Acidic or thermal stress can cause rearrangement of the epoxide. | - Avoid high temperatures and acidic conditions. | |
| Inconsistent purity between batches | Variability in starting material quality: The purity of the precursor, 1,2,3,4-tetrahydrochrysene, can affect the final product. | - Ensure the purity of the starting material using appropriate analytical techniques (NMR, GC-MS). - Purify the starting material if necessary. |
| Inconsistent reaction conditions: Minor variations in temperature, reaction time, or reagent addition can lead to different impurity profiles. | - Standardize all reaction parameters and document them carefully. - Use automated reaction systems for better control. |
Poor Reproducibility in Biological Assays
| Symptom | Potential Cause | Recommended Solution |
| Variable biological activity | Degradation in assay medium: The compound may be unstable in the aqueous buffer, leading to a decrease in the effective concentration over time. | - Prepare fresh stock solutions for each experiment. - Minimize the incubation time as much as possible. - Analyze the stability of the compound in the specific assay medium over the time course of the experiment. |
| Racemization: The enantiomeric composition may change upon dissolution or during the experiment, affecting biological activity. | - Prepare solutions immediately before use. - Maintain low temperatures where possible. - Analyze the enantiomeric purity of the compound under assay conditions. | |
| Interaction with media components: The compound may bind to proteins or other components in the cell culture medium, reducing its bioavailability. | - Test for potential interactions with media components. - Consider using a serum-free medium if appropriate for the cell type. | |
| High background or off-target effects | Presence of impurities: Degradation products or synthesis byproducts may have their own biological activity. | - Ensure the high purity of the compound using HPLC before each experiment. - Characterize the biological activity of any identified major impurities. |
| Inconsistent dose-response curves | Inaccurate concentration of stock solutions: The compound may have degraded in the stock solution over time. | - Store stock solutions in small aliquots at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the concentration of the stock solution spectrophotometrically or by HPLC before use. |
| Adsorption to labware: The hydrophobic nature of the compound can lead to its adsorption onto plastic surfaces. | - Use low-adhesion microplates and pipette tips. - Consider the use of silanized glassware. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a generalized procedure based on common epoxidation methods for PAHs.
-
Dissolution: Dissolve 1,2,3,4-tetrahydrochrysene in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Epoxidation: Add an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).
-
Extraction: Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by flash column chromatography on deactivated silica gel using a non-polar eluent system.
-
Characterization: Confirm the structure and purity of the final product by NMR, MS, and HPLC.
Protocol 2: Purity and Stability Analysis by HPLC
-
Column: Use a reverse-phase C18 column for general purity analysis or a chiral stationary phase column for enantiomeric resolution.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 268 nm).
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and filter through a 0.22 µm syringe filter.
-
Stability Study: To assess stability, incubate the compound in the desired buffer or medium at a specific temperature. Take aliquots at different time points, quench any reaction if necessary, and analyze by HPLC to determine the remaining percentage of the parent compound.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Potential degradation pathways affecting reproducibility.
Caption: Troubleshooting decision-making flowchart.
References
- 1. Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective formations of K-region and non-K-region epoxides in the metabolism of chrysene by rat liver microsomal cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chillepoxy.com [chillepoxy.com]
Preventing degradation of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene during storage
Technical Support Center: 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
This technical support center provides guidance on the proper storage and handling of this compound to minimize degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow. What is the cause and is it still usable?
A1: A yellow discoloration suggests potential degradation of the compound. Polycyclic aromatic hydrocarbons (PAHs) and their epoxides are susceptible to oxidation and photodegradation, which can produce colored byproducts.[1][2] The usability of the solution depends on the extent of degradation. It is highly recommended to assess the purity of the solution using analytical techniques such as HPLC or TLC before proceeding with your experiment.
Q2: I observe a precipitate in my vial of this compound. What should I do?
A2: Precipitation could be due to several factors, including solvent evaporation leading to supersaturation, temperature fluctuations affecting solubility, or the formation of insoluble degradation products. The primary degradation products from hydrolysis are likely to be tetraols, which may have different solubility profiles.[3] Gently warm the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product. In this case, the solution's purity should be checked before use.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is highly dependent on storage conditions. When stored as a solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or lower), the compound should be stable for an extended period. In solution, the stability is generally lower and is influenced by the solvent, temperature, and exposure to light and air. Regular purity checks are recommended for solutions stored for more than a few weeks.
Q4: Can I store solutions of this compound in a standard laboratory freezer?
A4: Yes, storing solutions at low temperatures (e.g., -20°C) is recommended to slow down potential degradation reactions. However, ensure the solvent is suitable for freezing temperatures to avoid precipitation of the compound. Use vials with tight-fitting caps to prevent solvent evaporation and the introduction of moisture, which can lead to hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced reactivity in experiments | Degradation of the epoxide ring, primarily through hydrolysis. | Confirm the purity of the compound using HPLC or NMR. If degradation is significant, use a fresh, purified sample. Ensure anhydrous conditions in your reaction setup if applicable. |
| Inconsistent experimental results | Variable purity of the compound between batches or due to ongoing degradation. | Establish a consistent storage protocol. Re-evaluate the purity of the stock solution before each critical experiment. |
| Appearance of new spots on TLC | Formation of degradation products. | Characterize the new spots if possible (e.g., by mass spectrometry). The primary degradation products are likely more polar diols or tetraols resulting from hydrolysis.[3] |
| Discoloration of the solid compound | Oxidation or photodegradation. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
Recommended Storage Conditions
To minimize degradation, this compound should be stored with the following precautions:
| Parameter | Solid Form | In Solution |
| Temperature | -20°C or below | -20°C or below |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Light | Protected from light (amber vial or wrapped in foil) | Protected from light (amber vial or wrapped in foil) |
| Solvent | N/A | Anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene). Avoid protic solvents like methanol or water for long-term storage. |
| Container | Tightly sealed glass vial | Tightly sealed glass vial with a PTFE-lined cap |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector and a C18 reverse-phase column
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where chrysene derivatives absorb (e.g., 254 nm or 268 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Run the sample and analyze the chromatogram. The appearance of new peaks, especially more polar (earlier eluting) ones, indicates the presence of degradation products. The purity can be estimated by the relative peak areas.
Degradation Pathways and Experimental Workflow
The primary degradation pathways for this compound are hydrolysis of the epoxide ring and photodegradation.
Diagram 1: Key Degradation Pathways
Caption: Major degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
References
Technical Support Center: Isolating 3,4-Epoxy-1,2,3,4-tetrahydrochrysene Metabolites
Welcome to the technical support center for the refinement of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene and its related metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in isolating this compound metabolites?
A1: The primary challenges stem from the inherent reactivity and instability of the epoxy group. These metabolites are prone to hydrolysis and reactions with nucleophiles. Consequently, low yields are a common issue. Furthermore, biological samples are complex matrices, requiring multi-step purification to remove interfering compounds. The presence of multiple stereoisomers of chrysene diol epoxides further complicates separation and analysis.
Q2: I am observing very low or no recovery of my target metabolite after solid-phase extraction (SPE). What could be the cause?
A2: Low recovery after SPE can be attributed to several factors. Firstly, the highly reactive epoxide ring may degrade on the SPE sorbent. Secondly, the choice of elution solvent may be inappropriate, leading to incomplete elution. It is also possible that the metabolite is eluting prematurely during the washing step if the wash solvent is too strong. Lastly, ensure that your sample pH is optimized for retention on the chosen SPE cartridge.
Q3: My HPLC chromatogram shows broad or tailing peaks for the epoxy metabolites. How can I improve the peak shape?
A3: Poor peak shape in HPLC can be due to several reasons. Interactions between the analyte and active sites on the stationary phase can cause tailing. Using a high-purity, end-capped column can mitigate this. Also, ensure that the solvent used to dissolve the sample is compatible with the mobile phase; a solvent that is too strong can cause peak distortion. Optimizing the mobile phase pH and ionic strength can also improve peak symmetry. Finally, column overload can lead to broad peaks, so try injecting a smaller sample volume or a more dilute sample.
Q4: How can I prevent the degradation of this compound metabolites during the isolation process?
A4: To minimize degradation, it is crucial to work at low temperatures (e.g., on ice) whenever possible. Use of buffers with a neutral or slightly acidic pH can help to reduce hydrolysis of the epoxide. It is also advisable to work quickly and to minimize the number of purification steps. The use of antioxidants in the extraction and purification buffers may also be beneficial, although their compatibility with downstream analysis should be verified.
Troubleshooting Guides
Low Metabolite Yield
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after extraction | Incomplete cell lysis or tissue homogenization. | Use a more rigorous homogenization method (e.g., sonication, bead beating) and ensure complete disruption of the biological matrix. |
| Degradation of the epoxide during extraction. | Perform extraction at low temperatures and under neutral pH conditions. Consider adding antioxidants to the extraction buffer. | |
| Inefficient partitioning into the organic solvent. | Optimize the choice of extraction solvent. A mixture of polar and non-polar solvents may be more effective. | |
| Low recovery after Solid-Phase Extraction (SPE) | Irreversible binding or degradation on the SPE sorbent. | Test different SPE sorbents (e.g., C18, polymeric). Ensure the sorbent is properly conditioned. |
| Incomplete elution from the SPE cartridge. | Optimize the elution solvent. A stronger solvent or a series of solvents with increasing polarity may be necessary. | |
| Premature elution during the washing step. | Use a weaker wash solvent to avoid co-elution of the target metabolite. | |
| Low final yield after HPLC purification | Degradation on the HPLC column. | Use a high-quality, end-capped column. Optimize the mobile phase to ensure rapid elution. |
| Collection of incorrect fractions. | Perform a detailed analysis of all fractions around the expected retention time. Use a fraction collector with precise timing. |
Poor Chromatographic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of metabolites | Insufficient separation power of the HPLC column. | Use a column with a different selectivity (e.g., phenyl-hexyl, pentafluorophenyl). |
| Non-optimal mobile phase composition. | Perform a gradient optimization. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. | |
| Isomers are not being resolved. | Consider using a chiral stationary phase for the separation of enantiomers. | |
| Broad peaks | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Poor column efficiency. | Replace the column if it is old or has been subjected to harsh conditions. |
Experimental Protocols
Protocol 1: Extraction of Chrysene Metabolites from Rat Liver Microsomes
-
Incubation: Incubate chrysene with rat liver microsomes in the presence of an NADPH-generating system at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetone or acetonitrile.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Extraction: Add two volumes of ethyl acetate to the supernatant, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Organic Phase Collection: Collect the upper organic phase. Repeat the extraction of the aqueous phase with another two volumes of ethyl acetate.
-
Drying: Combine the organic phases and dry under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume of mobile phase for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the reconstituted extract from Protocol 1 in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the chrysene metabolites with 5 mL of methanol, followed by 5 mL of acetone.
-
Drying: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in mobile phase for HPLC analysis.
Protocol 3: HPLC-UV Analysis and Refinement
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: Start with a 50:50 mixture of A and B, and linearly increase to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm and 267 nm.
-
Injection Volume: 20 µL
-
Fraction Collection: Collect fractions based on the UV chromatogram for further analysis and purification.
Quantitative Data Summary
The following table summarizes typical recovery rates for chrysene and its metabolites using different analytical techniques. These values can serve as a benchmark for your own experiments.
| Compound | HPLC-F Recovery (%) [1] | GC-MS Recovery (%) [1] |
| 1-hydroxychrysene | 85 | 105 |
| 2-hydroxychrysene | 107 | 124 |
| 3-hydroxychrysene | 62 | 48 |
| 4-hydroxychrysene | 73 | 71 |
| 1,2-dihydroxy-1,2-dihydrochrysene | 92 | 88 |
| 3,4-dihydroxy-3,4-dihydrochrysene | 88 | 85 |
| Chrysene | 95 | 98 |
Visualizations
Caption: Workflow for isolating chrysene metabolites.
Caption: Troubleshooting low metabolite recovery.
References
Technical Support Center: Quantification of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
This guide provides troubleshooting advice and frequently asked questions for researchers quantifying 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a carcinogenic metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. The focus is on resolving common issues encountered during the construction and validation of calibration curves, typically using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a reactive diol epoxide metabolite of chrysene, a PAH found in coal tar, creosote, and as a product of incomplete combustion of organic matter.[1][2][3] This specific metabolite is of high interest in toxicology and drug development because it can form covalent adducts with DNA, initiating carcinogenic processes.[4] Accurate quantification is crucial for assessing exposure, understanding metabolic activation pathways, and evaluating the carcinogenic risk of chrysene-containing mixtures.
Q2: What is a typical analytical method for this compound?
The analysis is commonly performed using reversed-phase HPLC, often with a C18 column, coupled to a highly sensitive detector.[1][3] Fluorescence detection (FLD) is frequently used due to the native fluorescence of the aromatic system. For higher selectivity and sensitivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
Q3: What is considered an acceptable coefficient of determination (R²) for a calibration curve?
For bioanalytical methods, an R² value of ≥ 0.99 is generally considered the minimum threshold for establishing linearity.[5] However, regulatory guidelines, such as those for pharmaceutical analysis, may require stricter criteria, often ≥ 0.995 or even ≥ 0.999 for assay methods.[5] It is important to note that a high R² value alone does not guarantee linearity, and residuals should also be inspected.[6][7]
Q4: What are common causes of non-linear calibration curves?
Non-linearity can arise from several sources, including:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte amount.[8] This is a common issue in both fluorescence and mass spectrometry detectors.
-
Analyte Adsorption: At very low concentrations, the analyte can adsorb to surfaces in the analytical flow path (e.g., injector, tubing, column), leading to a proportionally lower response.[9][10]
-
Standard Preparation Errors: Inaccurate dilutions, solvent evaporation, or degradation of the standard can lead to points deviating from linearity.[9]
-
Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, causing a non-linear response.[8]
Troubleshooting Guide: Calibration Curve Issues
This section addresses specific problems you might encounter with your calibration curve in a question-and-answer format.
Problem 1: My calibration curve has a low R² value (e.g., <0.99). How do I fix it?
A low R² value indicates poor correlation between concentration and response, suggesting significant random error or a systematic deviation from linearity.
Initial Checks:
-
Re-prepare Standards: The most common source of error is the preparation of calibration standards.[9] Prepare a fresh set of standards from your stock solution, paying close attention to pipetting accuracy and volumetric glassware.
-
Check for Outliers: Examine the calibration plot. Is there a single point that deviates significantly from the line? This could be due to an injection error or a specific dilution error. Consider removing the outlier if a clear error can be identified; otherwise, re-analyze the standard.
-
Verify Instrument Performance: Ensure the HPLC system is stable. Check for pressure fluctuations, consistent retention times, and a stable baseline.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for a low R² value.
Problem 2: My calibration curve is consistently curved (non-linear), even with a good R² using a quadratic fit. What does this mean?
This is a classic sign of a systematic issue that violates the assumptions of linear regression.
-
Curvature at High Concentrations: If the curve flattens at the top, you are likely experiencing detector saturation .[8]
-
Solution: Reduce the concentration of your upper-level standards or reduce the injection volume. For LC-MS, you can also try to intentionally reduce sensitivity by altering MS parameters.[8]
-
-
Curvature at Low Concentrations: If the curve tails off and heads towards the origin at a steeper angle, you may have issues with analyte adsorption or loss during sample preparation.[9][10]
-
Solution: Consider raising the concentration of your lowest standard (Lower Limit of Quantification, LLOQ). Ensure the sample solvent is strong enough to prevent adsorption.
-
Using a Non-Linear Fit: If the non-linearity is reproducible and understood, using a non-linear regression model (e.g., quadratic) is acceptable.[8] However, this must be justified and validated. A weighted linear regression (e.g., 1/x or 1/x²) is often preferred as it can correct for heteroscedasticity (non-uniform variance) and improve accuracy at the low end of the curve.[7][11]
Problem 3: My calibration curve has a significant, non-zero y-intercept. What is the cause?
A high y-intercept means the instrument shows a response even when the analyte concentration is zero.
-
Contaminated Blank: The most likely cause is a contaminated blank solution (solvent or matrix).
-
Solution: Prepare a fresh blank using HPLC-grade solvents. Inject the new blank to see if the response is eliminated.
-
-
System Carryover: Analyte from a previous high-concentration injection may be retained in the system (injector loop, column) and elute during the blank run.
-
Solution: Run multiple blank injections after a high standard to wash the system. If the problem persists, a more thorough system cleaning may be necessary.
-
Quantitative Data & Experimental Protocols
Table 1: Example Calibration Curve Data
This table shows hypothetical data for a "Good" linear curve and a "Bad" curve exhibiting saturation at the highest standard.
| Standard Level | Nominal Conc. (ng/mL) | "Good" Curve Peak Area | "Bad" Curve Peak Area |
| 1 | 0.5 | 10,520 | 10,480 |
| 2 | 1.0 | 21,150 | 21,210 |
| 3 | 5.0 | 104,800 | 105,150 |
| 4 | 10.0 | 209,500 | 210,300 |
| 5 | 25.0 | 524,100 | 525,500 |
| 6 | 50.0 | 1,055,000 | 850,600 (Saturation) |
| Regression | Linear | Quadratic | |
| R² Value | 0.9998 | 0.9985 |
Protocol 1: Preparation of Calibration Standards
This protocol outlines the serial dilution process for creating calibration standards.
Caption: Workflow for preparing calibration standards.
Detailed Steps:
-
Primary Stock: Start with a certified 100 µg/mL stock solution of this compound in a suitable organic solvent.
-
Working Stock: Prepare an intermediate working stock solution of 1.0 µg/mL by diluting the primary stock 1:100 with acetonitrile.
-
Highest Standard (S6): To prepare the 50 ng/mL standard, dilute the 1.0 µg/mL working stock 1:20 (e.g., 50 µL of working stock into 950 µL of solvent).
-
Serial Dilutions: Prepare the remaining standards by serial dilution from the next highest standard. For example, to make the 25 ng/mL standard (S5), perform a 1:2 dilution of the 50 ng/mL standard.
-
Blank: Use the same solvent (e.g., acetonitrile or mobile phase) as the calibration blank (S0).
Protocol 2: HPLC-FLD Analysis Method
This provides a starting point for an HPLC method. Optimization will be required for your specific instrument and column.
-
Column: Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 40% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 40% B
-
15.0 min: End Run
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Fluorescence Detector: Excitation: ~270 nm, Emission: ~400 nm (wavelengths should be optimized by scanning the standard)
-
Run Order: Inject standards from lowest to highest concentration, followed by a blank to check for carryover.
References
- 1. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 2. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 3. agilent.com [agilent.com]
- 4. Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courses.washington.edu [courses.washington.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. physiologie.envt.fr [physiologie.envt.fr]
Technical Support Center: Derivatization of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene and related diol epoxides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Question: Why is the yield of my desired derivative consistently low?
Answer: Low yields can stem from several factors:
-
Hydrolysis of the Epoxide: this compound is susceptible to hydrolysis, which converts it to the corresponding 1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol. This is often the primary cause of low yield. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The presence of even trace amounts of water can significantly impact the reaction.[1][2][3]
-
Incomplete Derivatization: The reaction may not be going to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate reagent concentration. For silylation reactions, increasing the reaction time or temperature may improve yields. For challenging hydroxyl groups, a stronger silylating agent or a catalyst might be necessary.
-
Reagent Degradation: Derivatization reagents, particularly silylating agents, are sensitive to moisture and can degrade over time. Use fresh reagents from properly stored containers.
-
Adsorption to Surfaces: The analyte may adsorb to the surface of glassware, especially if dealing with low concentrations. Silanizing glassware can help minimize this loss.[4]
Question: I am observing unexpected peaks in my GC/MS or HPLC chromatogram. What could they be?
Answer: The presence of unexpected peaks often indicates the formation of artifacts or byproducts. Common possibilities include:
-
Hydrolysis Product: The most common artifact is the derivatized form of the hydrolysis product, the tetraol.[1][2] This will have a different retention time than the desired derivative.
-
Silylation Artifacts: When using silylating agents like BSTFA or MSTFA, several artifacts can form. These may include byproducts from the reaction of the reagent with itself or with trace contaminants.[5] Aldehydes, if present as impurities, can also form artifacts with silylation reagents.[5]
-
Incompletely Derivatized Product: If the derivatization is not complete, you may see peaks corresponding to partially derivatized intermediates (e.g., only one of the hydroxyl groups is derivatized).
-
Rearrangement Products: Under acidic conditions, the epoxide ring can open to form a carbocation, which may then undergo rearrangement to form other isomers before or during derivatization.[6]
Question: My derivatized product appears to be unstable and degrades over time. How can I improve its stability?
Answer: The stability of the derivative is crucial for reproducible results.
-
Derivative Choice: Some derivatives are inherently more stable than others. For example, tetramethyl ethers, formed from the corresponding tetraols, are reported to be stable.[1] If using silyl derivatives, ensure they are not exposed to moisture, as they can be hydrolyzed back to the original analyte.
-
Storage Conditions: Store derivatized samples in a tightly sealed vial at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.
-
Prompt Analysis: Analyze the derivatized samples as soon as possible after preparation to minimize the potential for degradation.
Frequently Asked Questions (FAQs)
Question: What is the primary artifact to be concerned about during the derivatization of this compound?
Answer: The primary artifact is the formation of 1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol via hydrolysis of the epoxide ring.[3] This occurs when the epoxide reacts with water. The resulting tetraol can then be derivatized, leading to a distinct peak in the chromatogram that can be mistaken for an impurity or interfere with the quantification of the target analyte.
Question: How can I prevent the hydrolysis of the epoxide during my experiment?
Answer: To minimize hydrolysis, it is critical to work under anhydrous conditions. This includes:
-
Using thoroughly dried glassware (e.g., oven-dried at >100°C for several hours).
-
Using anhydrous solvents and reagents. Solvents should be of high purity and stored over molecular sieves if necessary.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Question: What are the recommended derivatization techniques for this compound for GC/MS analysis?
Answer: Silylation is a common derivatization technique for compounds containing hydroxyl groups, making them more volatile and thermally stable for GC/MS analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[5]
Question: Are there alternative analytical methods to GC/MS for this compound?
Answer: Yes, High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly if the compound or its derivative is thermally labile.[7] For HPLC analysis, derivatization may be employed to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors.[8]
Quantitative Data
The following table provides an illustrative summary of expected outcomes under different experimental conditions. The percentages are estimates to demonstrate the impact of various factors and may not represent actual experimental results.
| Experimental Condition | Expected Yield of Desired Derivative | Expected Yield of Derivatized Tetraol (Artifact) | Notes |
| Optimal Conditions (Anhydrous, fresh reagents, optimal temperature and time) | >90% | <10% | High efficiency is achievable with strict control over the experimental setup. |
| Presence of Moisture (e.g., non-anhydrous solvent) | 20-40% | 60-80% | Moisture will significantly promote the hydrolysis of the epoxide to the tetraol.[3] |
| Degraded Reagent (e.g., old silylating agent) | <50% | Variable | Incomplete derivatization will occur, leading to low yields of both the desired product and the tetraol derivative.[4] |
| Suboptimal Temperature (Too low) | 40-60% | Variable | The derivatization reaction may be slow and incomplete, leading to a lower yield of the desired product. |
| Acidic Contamination | Variable | Variable | Acid can catalyze the opening of the epoxide ring, potentially leading to a mixture of hydrolysis and rearrangement products.[6] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC/MS Analysis
This protocol is a representative method for the derivatization of the diol epoxide.
-
Preparation:
-
Ensure all glassware (e.g., reaction vial, syringe) is oven-dried and cooled in a desiccator.
-
Use anhydrous pyridine and a high-quality silylating reagent such as BSTFA with 1% TMCS.
-
-
Procedure:
-
In a 1 mL reaction vial, dissolve approximately 100 µg of the this compound sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat the reaction mixture at 70°C for 1 hour.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC/MS.
-
Protocol 2: Derivatization of the Tetraol Hydrolysis Product for GC/MS Analysis
This protocol is adapted from methods used for PAH tetraols and can be used to identify the hydrolysis artifact.[1][2]
-
Preparation:
-
This protocol involves the formation of tetramethyl ethers.
-
Reagents required: methyl sulfinyl carbanion, and methyl iodide (CH₃I). Caution: Methyl iodide is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Procedure:
-
To the dried tetraol residue, add the methyl sulfinyl carbanion solution to deprotonate the hydroxyl groups.
-
Add methyl iodide to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction carefully with water.
-
Extract the tetramethyl ether derivative with an organic solvent (e.g., hexane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
The sample can then be concentrated and analyzed by GC/MS.
-
Visualizations
Caption: Experimental workflow for the silylation of this compound.
Caption: Chemical pathways showing the desired derivatization versus artifact formation via hydrolysis.
References
- 1. Detection of DNA and globin adducts of polynuclear aromatic hydrocarbon diol epoxides by gas chromatography-mass spectrometry and -3H-CH3I postlabeling of released tetraols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Mutagenicity of Chrysene Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenicity of different chrysene epoxides, focusing on the well-characterized bay-region and K-region epoxides. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the structure-activity relationships of these compounds and their implications in carcinogenesis and drug development.
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a known procarcinogen. Its biological activity is dependent on metabolic activation to reactive electrophilic metabolites, primarily epoxides, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. The position of the epoxide on the chrysene molecule significantly influences its mutagenic potential. This guide focuses on comparing the mutagenicity of two major types of chrysene epoxides: the bay-region diol epoxides and the K-region epoxides.
Metabolic Activation of Chrysene
Chrysene undergoes metabolic activation in the body, primarily by cytochrome P450 enzymes, to form various epoxides. Two critical pathways are the formation of K-region epoxides and the more complex pathway leading to bay-region diol epoxides.
-
K-Region Epoxide Formation: The "K-region" of a PAH is the most electron-rich double bond. For chrysene, this is the 5,6-double bond. Direct epoxidation of this bond results in the formation of chrysene-5,6-oxide.
-
Bay-Region Diol Epoxide Formation: The "bay-region" is the sterically hindered area formed by a benzo ring fused to the main aromatic system. The metabolic pathway to the ultimate carcinogenic bay-region diol epoxide is a multi-step process. It begins with the formation of a non-K-region epoxide, which is then hydrated by epoxide hydrolase to a dihydrodiol. This dihydrodiol is then further epoxidized in the bay region to form a diol epoxide. The anti-chrysene-1,2-diol-3,4-epoxide is considered the ultimate carcinogenic metabolite of chrysene.[1]
The metabolic activation pathway of chrysene is illustrated in the following diagram:
Caption: Metabolic activation pathways of chrysene leading to the formation of K-region and bay-region epoxides.
Quantitative Comparison of Mutagenicity
The mutagenic potential of chrysene epoxides is commonly assessed using the Ames test, a bacterial reverse mutation assay. The following table summarizes the mutagenicity of key chrysene epoxides in Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens.
| Chrysene Epoxide | Type | Mutagenicity (revertants/nmol) in S. typhimurium TA100 | Reference |
| anti-Chrysene-1,2-diol-3,4-epoxide | Bay-Region Diol Epoxide | 1100 | [2] |
| Chrysene-5,6-oxide | K-Region Epoxide | Significantly less mutagenic than bay-region diol epoxides | [3] |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | Bay-Region Diol Epoxide | 7400 | [2] |
| anti-5-Ethylchrysene-1,2-diol-3,4-epoxide | Bay-Region Diol Epoxide | 1100 | [2] |
| anti-5-Propylchrysene-1,2-diol-3,4-epoxide | Bay-Region Diol Epoxide | Inactive | [2] |
| syn-5-Methylchrysene-1,2-diol-3,4-epoxide | Bay-Region Diol Epoxide | Less mutagenic than the anti-isomer | [4] |
| anti-6-Methylchrysene-1,2-diol-3,4-epoxide | Bay-Region Diol Epoxide | Not mutagenic at the tested doses | [4] |
Note: The mutagenicity values are highly dependent on the specific experimental conditions. The data presented here are for comparative purposes. Studies have consistently shown that bay-region diol epoxides of chrysene are significantly more mutagenic than the K-region epoxide.[3] The substitution of a methyl group in the bay region, as seen in anti-5-methylchrysene-1,2-diol-3,4-epoxide, can dramatically increase mutagenic activity, highlighting the critical role of steric factors in the interaction with DNA.[2]
Experimental Protocols
The following is a detailed methodology for the Ames test, a key experiment for determining the mutagenicity of chrysene epoxides.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a standard method for assessing the mutagenic potential of chemical compounds.[5][6]
1. Materials:
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) obtained from a reliable source. These strains are histidine auxotrophs (his-).
-
Test Compounds: Chrysene epoxides dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
S9 Metabolic Activation System: A post-mitochondrial supernatant fraction (S9) from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is required to mimic mammalian metabolism. The S9 mix contains S9 fraction, buffer, and cofactors (e.g., NADP+, glucose-6-phosphate).
-
Media:
-
Nutrient broth for overnight cultures.
-
Minimal glucose agar plates (Vogel-Bonner medium E) for the assay.
-
Top agar containing a limited amount of histidine and biotin.
-
-
Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., 2-aminoanthracene for TA100 with S9).
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
2. Experimental Workflow:
The general workflow for the Ames test is depicted below:
Caption: A generalized workflow for conducting the Ames test to assess the mutagenicity of chrysene epoxides.
3. Detailed Procedure:
-
Preparation of Bacterial Cultures: Inoculate the desired S. typhimurium strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of the chrysene epoxide in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To a tube containing 2 mL of molten top agar (kept at 45°C), add:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound solution (or positive/negative control).
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for assays without metabolic activation).
-
-
Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
-
Incubation: Invert the plates and incubate them in the dark at 37°C for 48 to 72 hours.
-
Data Collection and Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Conclusion
The experimental data clearly indicate that the mutagenicity of chrysene epoxides is highly dependent on their structure. The bay-region diol epoxides are significantly more mutagenic than the K-region epoxides. Furthermore, substitutions in the bay region can either dramatically enhance or abolish mutagenic activity. This information is crucial for understanding the carcinogenic potential of chrysene and its derivatives and can guide the design of safer chemicals and pharmaceuticals by avoiding structural motifs that are prone to metabolic activation to highly mutagenic epoxides. The Ames test remains a fundamental and reliable method for assessing the mutagenic potential of such compounds.
References
- 1. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity and tumorigenicity of phenanthrene and chrysene epoxides and diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Analysis of the Carcinogenic and Mutagenic Activities of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene and Benzo[a]pyrene Diol Epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two potent carcinogens derived from polycyclic aromatic hydrocarbons (PAHs): 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a metabolite of chrysene, and benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogen of benzo[a]pyrene. This comparison is supported by experimental data on their mutagenicity and tumorigenicity, along with detailed experimental protocols for the key assays cited.
Introduction
Polycyclic aromatic hydrocarbons are a class of environmental pollutants known for their carcinogenic properties. Their biological activity is dependent on metabolic activation to reactive intermediates, primarily diol epoxides, which can form covalent adducts with DNA, leading to mutations and the initiation of cancer. Benzo[a]pyrene is the most extensively studied PAH, and its diol epoxide (BPDE) is a well-established potent carcinogen. Chrysene, another common PAH, is also metabolized to diol epoxides, with "this compound" referring to chrysene-1,2-diol-3,4-epoxide. The stereochemistry of these diol epoxides is a critical determinant of their biological activity, with the (+)-anti-diol-epoxide enantiomer generally exhibiting the highest carcinogenicity for both parent compounds. This guide will focus on comparing the most active forms of these diol epoxides.
Data Presentation
Table 1: Comparative Mutagenicity in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| anti-Chrysene-1,2-diol-3,4-epoxide | TA 100 | Not Required | 1100 | [1] |
| anti-5-Methylchrysene-1,2-diol-3,4-epoxide | TA 100 | Not Required | 7400 | [1] |
| Benzo[a]pyrene-7,8-diol-9,10-epoxide-2 (BPDE) | TA 100 | Not Required | Inhibition studies performed, potent mutagenicity established | [2] |
Note: A direct side-by-side quantitative comparison of mutagenicity between chrysene diol epoxide and BPDE in the same study was not available in the reviewed literature. The data for 5-methylchrysene diol epoxide is included to provide context on the high mutagenic potential of chrysene derivatives.
Table 2: Comparative Tumor-Initiating Activity in Mouse Skin
| Compound | Initiating Dose (nmol) | Tumor Incidence (%) | Tumors per Mouse (Multiplicity) | Reference |
| Dibenzo[def,p]chrysene (DBC) | 4 | 100 | >4 | [3] |
| Benzo[a]pyrene (BaP) | 400 | Not specified, lower than DBC | ~1 | [3] |
| (+/-)-7β,8α-Dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) | Not specified | More effective initiator than the 9β,10β-epoxy isomer | Approx. 20-30% as active as BaP | [4] |
Note: The data for dibenzo[def,p]chrysene (DBC), a highly potent carcinogenic chrysene derivative, is presented as a direct comparison with benzo[a]pyrene (BaP). This study highlights the significantly greater carcinogenic potential of certain chrysene metabolites. BPDE is noted to be a potent initiator, though less so than its parent compound in this specific study design.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it for growth). The test measures the ability of a substance to induce mutations that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.
Detailed Methodology:
-
Bacterial Strains: Salmonella typhimurium strains such as TA98, TA100, and TA102 are commonly used. These strains are chosen to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).
-
Metabolic Activation: Since many chemicals, including PAHs, are not mutagenic themselves but are converted to mutagens by metabolism, the assay is often performed with and without a metabolic activation system. This system, known as S9 mix, is prepared from the liver homogenate of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).
-
Procedure (Plate Incorporation Method):
-
A small amount of the test compound, the bacterial culture, and (if used) the S9 mix are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+) on each plate is counted.
-
-
Data Analysis: The mutagenic potential of the compound is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates (containing only the solvent). A significant, dose-dependent increase in the number of revertants indicates a positive result.
Mouse Skin Tumorigenesis Assay (Two-Stage Carcinogenesis Model)
This in vivo assay is used to evaluate the tumor-initiating and promoting potential of chemical compounds on the skin of mice.
Principle: The model involves two distinct stages: initiation, where a single, sub-carcinogenic dose of a compound causes a permanent genetic alteration in the skin cells, and promotion, which involves repeated application of a non-carcinogenic promoting agent to stimulate the clonal expansion of the initiated cells into visible tumors (papillomas).
Detailed Methodology:
-
Animal Model: Typically, sensitive mouse strains such as SENCAR or FVB/N are used. A group of 20-30 female mice per treatment group is common.
-
Initiation: The dorsal skin of the mice is shaved. A single topical application of the test compound (e.g., the diol epoxide dissolved in a suitable solvent like acetone) is administered at a specific dose.
-
Promotion: One to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.
-
Observation and Data Collection: The mice are observed weekly, and the number and size of skin tumors (papillomas) are recorded. The study usually continues for at least 20 weeks.
-
Data Analysis: The carcinogenic activity is assessed based on tumor incidence (the percentage of mice with tumors) and tumor multiplicity (the average number of tumors per mouse).
Visualization of Key Processes
Caption: Metabolic activation of Chrysene and Benzo[a]pyrene to their ultimate carcinogenic diol epoxides and subsequent DNA adduct formation leading to cancer.
Caption: Workflow of the Ames test for assessing the mutagenic potential of a chemical compound.
Summary of Findings and Conclusion
The experimental data strongly indicate that diol epoxides derived from both chrysene and benzo[a]pyrene are potent mutagens and carcinogens. While direct quantitative comparisons are not always available in single studies, the collective evidence suggests that certain chrysene diol epoxides, particularly derivatives like dibenzo[def,p]chrysene diol epoxide, can be significantly more carcinogenic than the well-characterized benzo[a]pyrene diol epoxide. For instance, in a mouse skin tumorigenesis model, DBC was found to be over 100 times more potent than BaP.
In terms of mutagenicity, while BPDE is a known potent mutagen, studies on chrysene derivatives, such as 5-methylchrysene-1,2-diol-3,4-epoxide, have demonstrated exceptionally high mutagenic activity in the Ames test, surpassing that of the parent chrysene diol epoxide.
The primary mechanism of action for both classes of compounds is the formation of covalent DNA adducts, which, if not repaired, can lead to mutations in critical genes (e.g., oncogenes and tumor suppressor genes) and initiate the process of carcinogenesis. The conformation of these DNA adducts appears to be a key factor in their biological activity.
References
- 1. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the tumor-initiating activities of benzo(a)pyrene arene oxides and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a carcinogenic metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. The accurate and precise measurement of this epoxide is critical in toxicological studies and for assessing human exposure to environmental carcinogens. This document outlines the performance of common analytical techniques, details experimental protocols, and presents a logical workflow for analysis.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques.
| Parameter | HPLC-Fluorescence | HPLC-Tandem Mass Spectrometry (MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.003 - 0.006 ng/g[1] | ~25 nM[2] | 0.24 - 0.60 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.01 - 0.02 ng/g[1] | Not explicitly stated, but quantifiable at low nM levels | 0.78 - 2.0 ng/mL[3] |
| **Linearity (R²) ** | >0.995 | >0.99 | 0.9959 - 0.9995[3] |
| Accuracy (Recovery %) | 61 - 96%[1] | Not explicitly stated, method focuses on identification | 66.1 - 121%[3] |
| Precision (RSD%) | <15% | Not explicitly stated | <20%[3] |
| Selectivity | High, based on excitation/emission wavelengths | Very High, based on precursor/product ion transitions | High, based on mass-to-charge ratio |
| Matrix Effect | Can be significant, requires careful sample cleanup | Can be significant, often mitigated by isotopic internal standards | Less prone to matrix effects than LC-MS, but still requires cleanup |
| Throughput | Moderate | High, with UHPLC systems | Moderate to High |
| Note: The presented data is a synthesis of typical performance characteristics for the analysis of PAHs and their metabolites, as direct comparative studies for this compound are not readily available in the searched literature. The values should be considered as representative estimates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for sample preparation and analysis using HPLC-MS/MS and GC-MS.
Sample Preparation for Biological Matrices (e.g., Tissue, Urine)
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Enzymatic Hydrolysis (for conjugated metabolites): For urine samples, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often necessary to release the parent compound.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Extract the homogenate or hydrolyzed urine with an organic solvent such as ethyl acetate or a hexane/acetone mixture.
-
SPE: Utilize a C18 or similar reversed-phase cartridge to clean up the sample and concentrate the analyte. Elute with a solvent like methanol or acetonitrile.
-
-
Derivatization (for GC-MS): The epoxy group can be unstable at high temperatures. Derivatization to a more stable form, such as a trimethylsilyl (TMS) ether, may be required prior to GC-MS analysis.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent for HPLC analysis or a suitable solvent for GC injection.
HPLC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization, is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard.
GC-MS Analysis
-
Chromatographic Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is preferred for trace analysis.
-
Temperature Program: A temperature gradient is employed to ensure good separation of analytes. For example, start at a lower temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 300°C).
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the analyte (or its derivative) for enhanced sensitivity.
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the analysis of this compound and a simplified metabolic activation pathway leading to its formation.
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified metabolic activation of Chrysene to its ultimate carcinogenic epoxide.
References
Replicating Published Findings on 3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene and its derivatives, with a focus on replicating published findings related to their tumorigenicity and mutagenicity. Detailed experimental protocols for the synthesis of the target compound and for key biological assays are presented to support further research and drug development efforts.
Comparative Analysis of Biological Activity
The carcinogenic and mutagenic potential of this compound, a bay-region epoxide of chrysene, has been evaluated in several studies. Its activity is often compared to other chrysene derivatives to understand structure-activity relationships.
Tumorigenicity in Newborn Mice
The tumorigenic activity of various chrysene derivatives has been assessed in newborn Swiss-Webster mice. The compounds were administered intraperitoneally (i.p.) during the first 15 days of life, and tumor incidence was evaluated after 38 to 42 weeks. The data consistently demonstrates that the diol epoxide-2, (±)-1β,2α-Dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene, is the most potent tumorigenic derivative of chrysene tested in this model, inducing pulmonary tumors in 98% of the mice with an average of 15.9 tumors per mouse[1]. In contrast, this compound induced pulmonary tumors in 71% of the mice, with a lower average of 1.26 tumors per mouse[1].
| Compound | Total Dose (µmol) | Pulmonary Tumor Incidence (%) | Average Pulmonary Tumors per Mouse | Reference |
| This compound | 1.4 | 71 | 1.26 | [1] |
| (±)-1β,2α-Dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-2) | 0.28 | 98 | 15.9 | [1] |
| (±)-1β,2α-Dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-1) | 0.56 | 25 | 0.25 | [1] |
| trans-1,2-Dihydroxy-1,2-dihydrochrysene | 1.4 | 75 | 2.2 | [1] |
| 1,2-Dihydrochrysene | 1.4 | 73 | 2.1 | [1] |
| Control | 0 | 15 | 0.17 | [1] |
Mutagenicity in Bacterial and Mammalian Cells
The mutagenic potential of chrysene derivatives has been evaluated using the Ames test with Salmonella typhimurium strains TA98 and TA100, and in Chinese hamster V79 cells. In these assays, this compound was found to be the most mutagenic chrysene derivative examined, significantly more active than the non-bay-region epoxide, 1,2-epoxy-1,2,3,4-tetrahydrochrysene[2].
| Compound | Test System | Relative Mutagenic Activity | Reference |
| This compound | S. typhimurium & V79 cells | Most mutagenic chrysene derivative examined; 6 to 18 times more active than 1,2-epoxy-1,2,3,4-tetrahydrochrysene. | [2] |
| 1,2-Epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium & V79 cells | Weakly mutagenic. | [2] |
| (±)-1β,2α-dihydroxy-3α,4α-epoxy-7,8,9,10-tetrahydrochrysene | S. typhimurium TA98 & TA100 | In TA98, six times more mutagenic than its diastereomer. In TA100, four times more mutagenic than its diastereomer. Over 40 times more mutagenic than chrysene 5,6-oxide. | [2] |
| (±)-1β,2α-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene | S. typhimurium TA98 & TA100 | Less mutagenic than its diastereomer. | [2] |
| Chrysene 5,6-oxide | S. typhimurium | Very weakly mutagenic. | [2] |
Experimental Protocols
Synthesis of (+)-(3S,4R)-Chrysene 3,4-oxide
This protocol describes the synthesis of a specific enantiomer of 3,4-Epoxy-3,4-dihydrochrysene, a related precursor to the target compound.
Materials:
-
1,2-Dihydrochrysene
-
N-bromoacetamide
-
Tetrahydrofuran (THF)
-
Water
-
Sodium methoxide
-
Dry diethyl ether
Procedure:
-
Bromohydrin Formation: A solution of 1,2-dihydrochrysene in a mixture of THF and water is stirred at 0°C with N-bromoacetamide for 30 minutes. The product is then poured into ice, filtered, washed with water, and recrystallized from benzene to yield (–)-trans-4-Bromo-3-hydroxy-1,2,3,4-tetrahydrochrysene[2].
-
Epoxide Formation: Sodium methoxide is added to a solution of the bromohydrin in dry diethyl ether, and the mixture is stirred at room temperature. The resulting epoxide, (+)-(3S,4R)-chrysene 3,4-oxide, is then purified[2].
Newborn Mouse Tumorigenicity Bioassay
This bioassay is used to evaluate the carcinogenic potential of chemical compounds in neonatal mice.
Materials:
-
Pregnant Swiss-Webster mice
-
Test compound (e.g., this compound)
-
Vehicle (e.g., dimethyl sulfoxide)
-
Sterile syringes and needles
Procedure:
-
Animal Dosing: Newborn mice receive intraperitoneal (i.p.) injections of the test compound dissolved in a suitable vehicle on the first, eighth, and 15th days of life[1][3]. A control group receives injections of the vehicle only.
-
Observation Period: The animals are weaned at 4 weeks and housed under standard conditions for 38 to 42 weeks[1].
-
Necropsy and Histopathology: At the end of the observation period, the mice are euthanized, and a complete necropsy is performed. All major organs, particularly the lungs and liver, are examined for tumors. Tumors are counted, and tissues are preserved for histopathological analysis to confirm the diagnosis[1].
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound
-
S9 metabolic activation mixture (optional, to mimic mammalian metabolism)
-
Minimal glucose agar plates
-
Histidine/biotin solution
-
Top agar
Procedure:
-
Preparation: The tester strains are cultured overnight. The test compound is dissolved in a suitable solvent[4].
-
Exposure: The bacterial culture is mixed with the test compound (at various concentrations) and, if required, the S9 mix. This mixture is then added to molten top agar containing a trace amount of histidine and biotin[4][5].
-
Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours[4].
-
Colony Counting: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate is counted. A significant increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the compound is mutagenic[6][7].
Visualizations
Metabolic Activation of Chrysene
The metabolic activation of chrysene is a critical step in its carcinogenesis. Cytochrome P450 enzymes play a key role in converting chrysene into reactive epoxides, which can then bind to DNA and initiate tumor formation.
Caption: Metabolic activation pathway of chrysene to its ultimate carcinogenic form.
Experimental Workflow for Carcinogenicity and Mutagenicity Testing
The general workflow for assessing the carcinogenic and mutagenic potential of a chemical compound involves a series of in vivo and in vitro assays.
Caption: General experimental workflow for testing the carcinogenicity and mutagenicity of chemical compounds.
References
- 1. Synthesis of the chrysene bay region anti-diolepoxide from chrysene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and thermal racemization of the predominant arene oxide metabolite of chrysene, (+)-(3S,4R)-chrysene 3,4-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and thermal racemization of the predominant arene oxide metabolite of chrysene, (+)-(3S,4R)-chrysene 3,4-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of the chrysene bay region anti-diolepoxide from chrysene [scite.ai]
- 7. Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene-induced Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic potential of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene and its derivatives with other well-characterized mutagenic agents. The information presented herein is supported by experimental data from various independent studies, with a focus on quantitative comparisons and detailed methodologies to aid in the design and interpretation of mutagenesis assays.
Comparative Mutagenicity Data
The mutagenic potency of this compound and its analogs has been evaluated in various systems, most notably the Salmonella typhimurium reverse mutation assay (Ames test) and in mammalian cell lines such as Chinese hamster V79 cells. The following tables summarize the quantitative data on the mutagenicity of these compounds, with benzo[a]pyrene diol epoxide (BPDE), a potent and widely studied mutagen, and other relevant compounds included for comparison.
| Compound | Test System | Mutagenic Potency (revertants/nmol) | Reference |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene | Salmonella typhimurium TA100 | 1100 | [1] |
| anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene | Salmonella typhimurium TA100 | 7400 | [1] |
| (±)-3α,4β-Dihydroxy-1β,2β-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene | Salmonella typhimurium TA100 | 2700 | [2] |
Table 1: Comparative Mutagenicity in Salmonella typhimurium TA100. This table presents the number of histidine revertant colonies induced per nanomole of the test compound.
| Compound | Test System | Observations | Reference |
| This compound | Chinese hamster V79 cells | The bay-region tetrahydroepoxide of chrysene was the most mutagenic chrysene derivative examined and was from six to eighteen times more active than the non-bay-region tetrahydroepoxide, 1,2-epoxy-1,2,3,4-tetrahydrochrysene. | |
| (±)-1β,2α-dihydroxy-3α,4α-epoxy-7,8,9,10-tetrahydrochrysene | Chinese hamster V79 cells | Was four times more mutagenic than was (±)-1β,2α-dihydroxy-3β,4β-epoxy-1,2,3,4-tetrahydrochrysene. | |
| (±)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Chinese hamster V79 cells | A 20-second exposure was sufficient to induce mutations. The frequency of mutations increased sixfold when the exposure time was increased from 20 seconds to 8 hours.[3] The anti-isomer was more active than the syn-isomer. | [3] |
| (±)-3α,4β-Dihydroxy-1β,2β-epoxy-1,2,3,4-tetrahydrobenzo(c)phenanthrene | Chinese hamster V79 cells | A 1μM concentration induced mutations at a rate of 100 8-azaguanine-resistant cells/10^5 surviving cells.[2] | [2] |
Table 2: Comparative Mutagenicity in Chinese Hamster V79 Cells. This table summarizes the observed mutagenic effects and relative potencies of various compounds in a mammalian cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.
Ames Test (Salmonella typhimurium Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus grow on a histidine-free medium.
Protocol Outline:
-
Strain Selection: Salmonella typhimurium strain TA100 is commonly used for detecting base-pair substitution mutagens.
-
Metabolic Activation: Many compounds, including polycyclic aromatic hydrocarbons like chrysene, are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. Therefore, the assay is often performed both with and without a metabolically active liver extract (S9 fraction).
-
Exposure: A suspension of the tester strain is incubated with the test compound at various concentrations, with and without the S9 mix.
-
Plating: The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Mammalian Cell Gene Mutation Assay (Chinese Hamster V79 Cells)
This assay evaluates the potential of a chemical to induce gene mutations in cultured mammalian cells. Chinese hamster V79 cells are often used due to their stable karyotype and rapid growth. A common endpoint is the induction of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus, which confers resistance to the toxic purine analog 8-azaguanine.
Protocol Outline:
-
Cell Culture: V79 cells are maintained in appropriate culture medium.
-
Metabolic Activation: Similar to the Ames test, this assay can be performed with or without an exogenous metabolic activation system (e.g., S9 fraction) to detect pro-mutagens.
-
Treatment: Cells are exposed to the test compound at various concentrations for a defined period (e.g., 4 to 24 hours).
-
Expression Period: After treatment, the cells are washed and cultured in fresh medium for a period (typically 6-8 days) to allow for the expression of the mutant phenotype.
-
Mutant Selection: The cells are then re-plated in a medium containing a selective agent, such as 8-azaguanine. Only cells with a mutation in the HPRT gene will survive and form colonies.
-
Cytotoxicity and Cloning Efficiency: Concurrently, cells are plated in a non-selective medium to determine the cytotoxicity of the treatment and the cloning efficiency of the cells.
-
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated based on the number of surviving cells. A significant, dose-dependent increase in the mutation frequency compared to the negative control indicates a mutagenic effect.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound-induced mutations.
References
- 1. Synthesis and mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of duration of exposure to benzo(a)pyrene diol-epoxide on neoplastic transformation, mutagenesis, cytotoxicity, and total covalent binding to DNA of rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene-DNA Adducts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of DNA adducts formed by metabolites of polycyclic aromatic hydrocarbons (PAHs), such as 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, is paramount for understanding carcinogenesis and developing effective intervention strategies. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols.
The covalent binding of reactive metabolites of environmental carcinogens like chrysene to DNA is a critical initiating event in chemical carcinogenesis.[1] The specific stereochemistry and site of adduction on the DNA molecule can significantly influence subsequent biological events, including the fidelity of DNA replication and the efficacy of DNA repair.[2] Therefore, unambiguous structural elucidation of these adducts is essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and also discuss alternative methods such as ³²P-postlabeling and fluorescence spectroscopy.
Key Analytical Approaches for Structural Confirmation
The two primary methods for the definitive structural characterization of this compound-DNA adducts are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers unique advantages and is often used in a complementary fashion to provide a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed three-dimensional structural analysis of molecules in solution.[3] For DNA adducts, NMR can provide precise information on the conformation of the adducted nucleoside, the stereochemistry of the linkage between the chrysene moiety and the DNA base, and the impact of the adduct on the local DNA structure.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone technique for the detection and quantification of DNA adducts due to its exceptional sensitivity and selectivity.[5][6] This method allows for the separation of complex mixtures of adducted nucleosides by liquid chromatography, followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.[7]
Quantitative Performance Comparison
The choice of analytical method often depends on the specific research question, the amount of sample available, and the required level of structural detail. The following table summarizes the key performance characteristics of NMR and LC-MS/MS for the analysis of this compound-DNA adducts.
| Feature | NMR Spectroscopy | LC-MS/MS |
| Sensitivity | Lower (micromolar to millimolar) | Higher (femtomolar to picomolar)[8] |
| Resolution | Atomic-level structural detail | High mass resolution, isomeric separation |
| Sample Amount | Milligrams | Micrograms to nanograms |
| Quantitative Accuracy | Good | Excellent with stable isotope standards |
| Structural Information | Detailed 3D structure, conformation | Molecular weight, fragmentation pattern |
| Throughput | Low | High |
Alternative Methodologies
While NMR and LC-MS/MS are the primary tools for definitive structural confirmation, other techniques can provide valuable complementary information, particularly for screening and initial detection.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method for the detection of a wide range of DNA adducts, including those from PAHs.[9][10] The method involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, and subsequent radiolabeling with ³²P.[11] While highly sensitive, this technique does not directly provide structural information and often requires co-chromatography with known standards for tentative identification.[12]
Fluorescence Spectroscopy
The inherent fluorescence of the chrysene ring system can be exploited for the detection of its DNA adducts.[13] Fluorescence spectroscopy, particularly when coupled with techniques like synchronous fluorescence scanning or HPLC, can be a sensitive method for detecting and quantifying PAH-DNA adducts.[4][14] However, it provides limited structural information compared to NMR and MS.[15]
Experimental Workflows
To effectively apply these techniques, a series of well-defined experimental steps are necessary. These workflows typically involve the synthesis of the DNA adducts, their purification, and subsequent analysis.
Synthesis and Purification of this compound-DNA Adducts
The generation of reference standards is a critical first step for all analytical methods. This typically involves the chemical synthesis of the reactive epoxide and its subsequent reaction with DNA or individual deoxynucleosides.[16][17]
Structural Confirmation Workflow
Once purified, the adducts are subjected to analysis by NMR and/or LC-MS/MS for structural confirmation. The following diagram illustrates a typical workflow.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are summarized protocols for the key steps in the analysis of this compound-DNA adducts.
Enzymatic Hydrolysis of Adducted DNA
Objective: To digest DNA containing bulky adducts into individual deoxynucleosides for subsequent analysis.
Protocol:
-
Dissolve 10-50 µg of adducted DNA in 200 µL of 10 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.
-
Add 10 units of DNase I, 0.02 units of snake venom phosphodiesterase, and 10 units of alkaline phosphatase.
-
Incubate the mixture at 37°C for 24 hours.
-
Stop the reaction by adding an equal volume of chloroform and vortexing.
-
Centrifuge at 14,000 x g for 5 minutes and collect the aqueous supernatant containing the hydrolyzed nucleosides.
-
Dry the sample under vacuum and reconstitute in a suitable solvent for LC-MS/MS or NMR analysis.
Note: The efficiency of enzymatic digestion can be influenced by the type and density of bulky adducts.[18]
LC-MS/MS Analysis
Objective: To separate, identify, and quantify this compound-DNA adducts.
Protocol:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Monitor the transition of the protonated molecular ion [M+H]⁺ of the adduct to a specific fragment ion (e.g., the protonated chrysene-tetrol moiety).
-
Use stable isotope-labeled internal standards for accurate quantification.[1]
-
NMR Spectroscopy Analysis
Objective: To obtain detailed structural information of the purified this compound-DNA adduct.
Protocol:
-
Dissolve 0.5-1.0 mg of the purified adduct in 0.5 mL of deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).[19]
-
Process the NMR data using appropriate software.
-
Assign the proton and carbon signals of both the chrysene and the deoxynucleoside moieties.
-
Use NOESY data to determine the conformation of the adduct and the stereochemistry of the linkage.
Conclusion
The definitive structural confirmation of this compound-DNA adducts is a challenging but essential task in the field of chemical carcinogenesis. A combination of high-sensitivity techniques like LC-MS/MS for detection and quantification, and high-resolution methods like NMR for detailed structural elucidation, provides the most comprehensive approach. The selection of the appropriate methodology will depend on the specific research goals, with alternative techniques such as ³²P-postlabeling and fluorescence spectroscopy offering valuable screening tools. The detailed protocols and comparative data presented in this guide are intended to assist researchers in designing and executing robust studies to unravel the structural complexities of these critical DNA lesions.
References
- 1. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of polycyclic aromatic hydrocarbon-DNA adducts in human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High-Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. academic.oup.com [academic.oup.com]
- 13. dl.astm.org [dl.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of anti-1,2-dihydroxy-3,4-epoxy-1,2,3, 4-tetrahydro-6-nitrochrysene and its reaction with 2'-deoxyguanosine- 5'-monophosphate, 2'-deoxyadenosine-5'-monophosphate, and calf thymus DNA in vitro [pubmed.ncbi.nlm.nih.gov]
- 17. The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
Interspecies Differences in the Metabolism of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene, a reactive metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. Understanding the interspecies differences in its metabolism is crucial for toxicological risk assessment and the development of novel therapeutics. While direct quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on chrysene metabolism to infer likely species-specific variations.
Metabolic Pathways of this compound
The metabolism of this compound is a critical step in both the detoxification and bioactivation of its parent compound, chrysene. The primary metabolic routes for this epoxide involve enzymatic hydrolysis and conjugation.
1. Enzymatic Hydrolysis: The epoxide ring of this compound is susceptible to hydrolysis by microsomal epoxide hydrolase (mEH), leading to the formation of chrysene-3,4-dihydrodiol. This reaction is a key step in the metabolic pathway.
2. Glutathione Conjugation: this compound can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1] This process increases the water solubility of the compound, facilitating its excretion.
3. Further Bioactivation: The resulting chrysene-3,4-dihydrodiol is not an inert metabolite. It can undergo further oxidation by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1A and CYP1B families, to form highly reactive bay-region diol epoxides.[2] These diol epoxides are considered ultimate carcinogens due to their ability to form stable adducts with DNA.[3]
Interspecies Differences in Key Metabolic Enzymes
Significant variations in the expression and activity of the enzymes responsible for the metabolism of this compound exist across different species, which can lead to profound differences in its toxicological profile.
-
Cytochrome P450 (CYP) Enzymes: The initial formation of this compound from chrysene and the subsequent bioactivation of chrysene-3,4-dihydrodiol are mediated by CYP enzymes.
-
CYP1A Family: CYP1A1 and CYP1A2 are involved in the metabolism of PAHs. Studies have shown that mice possess higher levels of hepatic CYP1A1/2 than rats.[4]
-
CYP1B Family: CYP1B1 is a key enzyme in the metabolic activation of PAHs and is expressed in various tissues.[5][6] Its expression levels can vary between species.
-
Other CYPs: In rats, CYP2C11/6 plays a more significant role in the metabolism of certain xenobiotics compared to mice, whereas mice have higher levels of CYP2E1.[4] These differences in constitutive and inducible CYP profiles will influence the rate and regioselectivity of chrysene oxidation.
-
-
Epoxide Hydrolase (EH): The activity of microsomal epoxide hydrolase determines the rate of conversion of the epoxide to the less reactive dihydrodiol. Species-specific differences in EH activity have been observed for other PAH epoxides, suggesting that similar variations likely exist for this compound.
-
Glutathione S-Transferases (GSTs): The detoxification of this compound via glutathione conjugation is dependent on the activity of GSTs. The expression and substrate specificity of GST isoforms are known to vary considerably between species, which will impact the extent of detoxification.[1]
Quantitative Data Summary
| Species | Key Metabolic Enzymes | Major Metabolites from Chrysene | Inferred Fate of this compound |
| Rat | Higher CYP2C11/6 | Chrysene-1,2-dihydrodiol, Chrysene-3,4-dihydrodiol, Phenols | Likely efficient hydrolysis to the dihydrodiol. The profile of further metabolites will depend on the specific CYP isoforms present.[4][7] |
| Mouse | Higher CYP1A1/2, CYP2E1 | Chrysene-1,2-dihydrodiol, Chrysene-3,4-dihydrodiol, Phenols | Potentially a higher rate of initial epoxidation and subsequent diol-epoxide formation due to higher CYP1A levels.[3][4] |
| Human | Presence of CYP1A1, CYP1A2, CYP1B1 | Dihydrodiols, Phenols | Metabolism is likely mediated by CYP1A1, CYP1B1, and CYP3A4, with individual variability due to genetic polymorphisms.[8] |
Note: The table above is an inference based on the metabolism of the parent compound and known species differences in relevant enzymes. Experimental data for this compound is required for a definitive comparison.
Experimental Protocols
The following is a generalized protocol for an in vitro experiment to assess the metabolism of this compound in liver microsomes from different species.
In Vitro Metabolism using Liver Microsomes
1. Materials and Reagents:
-
This compound
-
Liver microsomes (from rat, mouse, human, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Glutathione (GSH) for conjugation studies
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation studies (using S9 fraction)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (for extraction)
-
Internal standard for analytical quantification
2. Microsomal Incubation Assay:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%).
-
For conjugation assays, include GSH or UDPGA in the reaction mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.
3. Sample Extraction:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate to concentrate the metabolites.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
4. Analytical Methodology (HPLC or LC-MS/MS):
-
Chromatography: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection:
Conclusion
The metabolism of this compound is a complex process involving a delicate balance between detoxification and bioactivation pathways. Significant interspecies differences in the expression and activity of key metabolic enzymes, particularly cytochrome P450s, epoxide hydrolase, and glutathione S-transferases, are expected to lead to species-specific metabolic profiles. These differences have profound implications for the extrapolation of toxicological data from animal models to humans and for the preclinical evaluation of drug candidates that may be metabolized through similar pathways. Further research focusing on direct comparative studies with quantitative analysis is necessary to fully elucidate the interspecies variations in this compound metabolism.
References
- 1. An enzyme catalysing the conjugation of epoxides with glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-related differences between rats and mice in the metabolism of benzene, toluene and trichloroethylene in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 3-hydroxychrysene by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
As a known metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, 3,4-Epoxy-1,2,3,4-tetrahydrochrysene is classified as a potential carcinogen and requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals, fostering a culture of safety and trust in chemical handling.
Immediate Safety and Handling
Prior to any experiment, a thorough understanding of the risks is essential. All personnel handling this compound must be trained on the procedures for working with potent carcinogens.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves a stringent PPE protocol.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact and absorption. |
| Lab Coat | Fully fastened, with tight cuffs | Protects street clothes and skin from contamination. |
| Eye Protection | Chemical splash goggles or face shield | Shields eyes from splashes and aerosols. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of any potential aerosols. |
Work Area Preparation: All procedures involving this compound should be conducted within a designated area, such as a chemical fume hood, to contain any potential spills or aerosol generation. The work surface should be covered with an absorbent, plastic-backed liner to simplify decontamination.
Spill Management
In the event of a spill, immediate and calm action is critical to mitigate exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as specified above.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or absorbent pads) to contain the spill. For solid spills, gently cover with a damp cloth to avoid raising dust.
-
Collection: Carefully collect the contaminated materials using non-sparking tools and place them into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area using a suitable chemical inactivation procedure (see below) or a surfactant-based cleaner, followed by a thorough rinse.
-
Waste Disposal: All materials used for cleanup must be disposed of as carcinogenic waste.
Disposal Procedures: A Two-Pronged Approach
The primary goal of disposal is to ensure the complete inactivation of the carcinogenic potential of this compound. This can be achieved through chemical degradation, followed by disposal as hazardous waste.
1. Chemical Inactivation: Acid-Catalyzed Hydrolysis
The epoxide functional group in this compound is susceptible to ring-opening reactions, such as acid-catalyzed hydrolysis, which converts it to a diol. This transformation is expected to significantly reduce its carcinogenic activity.
Experimental Protocol for Chemical Inactivation:
-
Objective: To hydrolyze the epoxide ring of this compound to form the corresponding diol.
-
Materials:
-
This compound waste (solid or in a compatible solvent).
-
1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄).
-
A suitable reaction vessel (e.g., a round-bottom flask with a stirrer).
-
Sodium Bicarbonate (NaHCO₃) solution for neutralization.
-
pH indicator strips.
-
-
Procedure:
-
All steps must be performed in a certified chemical fume hood.
-
Carefully transfer the this compound waste into the reaction vessel. If the waste is in a non-aqueous solvent, the solvent should be evaporated under reduced pressure in the fume hood before proceeding.
-
Slowly add a 1 M solution of HCl or H₂SO₄ to the waste. Use a sufficient volume to fully immerse the material.
-
Stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate of reaction, but this should be done with caution to avoid any uncontrolled reactions.
-
After the reaction period, check the pH of the solution to ensure it is acidic.
-
Slowly and carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
The resulting aqueous solution containing the diol should be collected as hazardous aqueous waste.
-
2. Final Waste Disposal
All waste streams, including the chemically inactivated solution, contaminated labware, and PPE, must be disposed of as hazardous carcinogenic waste.
-
Solid Waste: Collect all contaminated solids (gloves, absorbent paper, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: The neutralized aqueous solution from the chemical inactivation process should be collected in a separate, labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "DANGER: CARCINOGENIC WASTE" and include the chemical name.
-
Collection: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Never dispose of this waste down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these stringent procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers and the environment from the risks associated with this potent carcinogen. This commitment to safety is paramount in responsible scientific research.
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Epoxy-1,2,3,4-tetrahydrochrysene
Essential safety protocols for the handling and disposal of the suspected carcinogen 3,4-Epoxy-1,2,3,4-tetrahydrochrysene are outlined below to ensure the well-being of laboratory personnel. This guide provides a procedural framework for minimizing exposure risk and managing waste in research and development settings.
Researchers, scientists, and drug development professionals working with this compound must adhere to stringent safety measures due to its classification as a suspected carcinogenic and mutagenic compound. As a bay-region epoxide of the polycyclic aromatic hydrocarbon (PAH) chrysene, this compound warrants the highest level of precaution. This document details the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal to ensure a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving is required. Inner Glove: Disposable nitrile gloves. Outer Glove: Heavy-duty nitrile or neoprene gloves. For extended contact or immersion, Viton® or Silver Shield®/Norfoil™ gloves are recommended.[4] Gloves should be changed immediately upon contamination and disposed of as hazardous waste. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A full-face shield must be worn over the safety goggles to protect against splashes and aerosols. |
| Body Protection | Laboratory Coat and Apron | A dedicated, non-porous, and disposable laboratory coat should be worn over personal clothing. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. All protective clothing should be removed before leaving the designated work area and disposed of as hazardous waste if contaminated. |
| Respiratory Protection | Respirator | Due to the carcinogenic nature of the compound, work must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and the work cannot be contained, a NIOSH-approved respirator is required. For chrysene, which is a component of coal tar pitch volatiles, a half-mask filter-type respirator for dusts, mists, and fumes is the minimum requirement.[3][5] For higher-risk procedures, a full-facepiece respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) should be used.[6] |
Glove Selection Considerations:
The selection of appropriate glove material is critical. The following table provides a general guide to the resistance of common glove materials to aromatic hydrocarbons, a class of chemicals similar in structure to chrysene. Breakthrough times can vary significantly based on glove thickness, manufacturer, and the specific chemical mixture. Always consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Resistance to Aromatic Hydrocarbons | General Recommendations |
| Nitrile | Good | Suitable for incidental contact and as an inner glove. Not recommended for prolonged immersion. |
| Neoprene | Good | Offers good resistance for handling and cleanup operations. |
| Viton® | Excellent | Recommended for prolonged or high-exposure work. |
| Silver Shield®/Norfoil™ | Excellent | Provides the highest level of protection against a wide range of chemicals. |
| Natural Rubber (Latex) | Poor | Not recommended for handling aromatic hydrocarbons.[4] |
| Polyvinyl Chloride (PVC) | Poor | Not recommended for handling aromatic hydrocarbons.[4] |
Operational Plan
A designated area within the laboratory must be established for handling this compound. This area should be clearly marked with warning signs indicating the presence of a carcinogen.
Experimental Workflow Diagram
Caption: Procedural workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Designated Area: All work with this compound must be performed in a designated, clearly marked area, preferably within a certified chemical fume hood.[7]
-
Personal Protective Equipment: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing and Transfer: Weighing of the solid compound should be done in a fume hood on a disposable weighing paper or in a tared, sealed container. Transfers should be conducted carefully to avoid generating dust or aerosols.
-
Working with Solutions: When working with solutions of the compound, use a chemical fume hood and ensure adequate ventilation. Use mechanical pipetting aids; mouth pipetting is strictly prohibited.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use a chemical spill kit with absorbent materials. Wear appropriate PPE during cleanup. All materials used for cleanup must be disposed of as hazardous waste. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous carcinogenic waste.
Waste Segregation and Disposal Protocol:
-
Solid Waste: Contaminated solid waste, including gloves, disposable lab coats, weighing papers, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as containing carcinogenic waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Carcinogen").[9]
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by trained hazardous waste personnel.
-
Disposal Method: The primary recommended disposal method for carcinogenic waste is high-temperature incineration by a licensed hazardous waste disposal company.[10]
Decontamination Protocol:
-
Surfaces: All surfaces in the designated work area should be decontaminated after each use. A recommended procedure involves wiping the surface with a solvent known to dissolve the compound (such as toluene or another suitable organic solvent), followed by a thorough wash with soap and water.[10] All cleaning materials must be disposed of as hazardous waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with a strong laboratory detergent and thorough rinsing with water. The initial solvent rinse must be collected as hazardous waste.
By adhering to these stringent safety and logistical protocols, researchers can minimize their risk of exposure to the suspected carcinogen this compound and ensure the safe and responsible conduct of their vital work.
References
- 1. CHRYSENE | Occupational Safety and Health Administration [osha.gov]
- 2. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Coal tar pitch volatiles [cdc.gov]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. cdc.gov [cdc.gov]
- 6. NIOSH / Pocket Guide to Chemical Hazards [dnacih.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. chembk.com [chembk.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
